Ethyl 2-(quinolin-4-YL)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-quinolin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYCHRONYVXKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388242 | |
| Record name | ETHYL 2-(QUINOLIN-4-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4789-81-5 | |
| Record name | ETHYL 2-(QUINOLIN-4-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 2-(quinolin-4-yl)acetate
Core Intermediate in Quinoline-Based Pharmacophores
Executive Summary
Ethyl 2-(quinolin-4-yl)acetate (CAS: 4789-81-5) serves as a critical synthetic scaffold in medicinal chemistry, functioning as the "benzylic" electrophile or nucleophile depending on reaction conditions. Its structural importance is anchored in its role as the direct precursor backbone for Montelukast (Singulair) and related Leukotriene Receptor Antagonists (LTRAs).
This guide dissects the compound's synthesis, reactivity profile, and application in drug development. We distinguish between the non-substituted parent compound (CAS 4789-81-5) and its industrially dominant derivative, Ethyl 2-(7-chloroquinolin-4-yl)acetate (CAS 14256-94-6), providing protocols adaptable to both.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The 4-position of the quinoline ring imparts unique acidity to the
| Property | Data |
| IUPAC Name | This compound |
| Common Name | Ethyl 4-quinolylacetate |
| CAS Number | 4789-81-5 (Parent); 14256-94-6 (7-Chloro derivative) |
| Molecular Formula | |
| Molecular Weight | 215.25 g/mol |
| Appearance | Pale yellow to brown crystalline solid or oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |
| Key Reactivity | C-H Acidity ( |
Synthetic Architectures
The synthesis of this compound is rarely performed via direct esterification of the acid due to the cost of starting materials. Instead, it is constructed via ring closure or homologation of smaller quinoline blocks.
Primary Route: The Malonate Displacement (Industrial Standard)
This method is preferred for scalability and is the standard route for the Montelukast intermediate. It utilizes the high reactivity of 4-chloroquinolines toward nucleophilic attack.
Mechanism:
Figure 1: The Gould-Jacobs to Malonate Displacement pathway. This modular approach allows for substitution on the benzene ring (e.g., Cl, F) by selecting the starting aniline.
Secondary Route: Lithiation of Lepidine (Lab Scale)
For rapid access to the non-substituted ester on a gram scale, the functionalization of Lepidine (4-methylquinoline) is efficient but requires cryogenic conditions.
-
Deprotonation: Lepidine + LDA (Lithium Diisopropylamide)
Lithiated Lepidine (at -78°C). -
Trapping: Addition of Diethyl Carbonate or Ethyl Chloroformate.
-
Quench: Formation of the ester.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 2-(7-chloroquinolin-4-yl)acetate (The "Montelukast" Intermediate). Note: This protocol is chemically identical for the non-chlorinated parent, simply omit the chlorine on the starting aniline.
Phase 1: Preparation of the Nucleophile (Enolate)
-
Setup: Flame-dried 3-neck round bottom flask (500 mL) under Nitrogen atmosphere.
-
Reagents: Charge Sodium Hydride (60% dispersion, 1.2 eq) . Wash with dry hexane to remove mineral oil if downstream purity is critical. Suspend in dry DMF (Dimethylformamide) .
-
Addition: Dropwise add Diethyl Malonate (1.5 eq) at 0°C. Evolution of
gas will be vigorous. -
Maturation: Stir at room temperature for 30 mins until the solution is clear (formation of Sodium Diethyl Malonate).
Phase 2: Coupling
-
Substrate: Add 4,7-Dichloroquinoline (1.0 eq) (or 4-Chloroquinoline for parent) to the enolate solution.
-
Reaction: Heat to 100°C for 4–6 hours.
-
Monitoring: TLC (Hexane:EtOAc 7:3) will show consumption of the starting quinoline (
) and appearance of the polar malonate adduct ( ). -
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ).[1] Dry organics over and concentrate. Crucial: Do not purify extensively here; the crude malonate is stable enough for the next step.
Phase 3: Decarboxylation (Krapcho Conditions)
-
Solvent System: Dissolve the crude malonate adduct in DMSO containing NaCl (2.0 eq) and Water (2.0 eq) .
-
Thermolysis: Heat to 140–160°C for 3–5 hours. The chloride ion facilitates the decarboxylation of the ester group.
-
Purification: Dilute with water, extract with EtOAc. The product is purified via silica gel chromatography (Gradient: 0
30% EtOAc in Hexanes). -
Yield: Expect 65–75% over two steps.
Application in Drug Discovery: The Montelukast Pathway
The strategic value of this compound lies in its ability to couple with chiral mercapto-alcohols.
Mechanism of Action (Montelukast): The quinoline tail anchors the drug into the hydrophobic pocket of the CysLT1 receptor , blocking the action of Leukotriene D4 (LTD4), a potent bronchoconstrictor.
Figure 2: The conversion of the acetate ester to the tertiary alcohol is the defining step in creating the Montelukast "tail."
Analytical Characterization (Self-Validation)
To ensure the integrity of your synthesized intermediate, verify against these spectral markers:
-
1H NMR (400 MHz,
):- 8.8–7.5 ppm: Quinoline aromatic protons (pattern depends on substitution).
-
4.20 ppm (q, 2H): Ethyl quartet (
). -
4.05 ppm (s, 2H): Diagnostic Singlet . The
-methylene protons at position 2 connecting the ring to the ester. Disappearance of this singlet indicates successful alkylation in downstream steps. - 1.25 ppm (t, 3H): Ethyl triplet.
-
Mass Spectrometry (ESI+):
-
Parent:
(for non-substituted). -
7-Chloro:
(Characteristic 3:1 isotope pattern).
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The
-methylene position is prone to slow oxidation or hydrolysis if exposed to moist air for prolonged periods. -
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood, especially during the
chlorination or NaH steps.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20970, this compound. Retrieved from [Link]
- Musser, J. H., et al. (1990). Synthesis and Leukotriene D4 Antagonist Activity of Quinolines. Journal of Medicinal Chemistry.
-
Bhuiyan, M., et al. (2020).[2] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. PMC. Retrieved from [Link]
Sources
Technical Whitepaper: Quinoline-4-acetic Acid Ethyl Ester
This technical guide provides an in-depth analysis of Quinoline-4-acetic acid ethyl ester (Ethyl 2-(quinolin-4-yl)acetate), a critical heterocyclic building block in medicinal chemistry.
Synthesis, Reactivity, and Pharmaceutical Applications
Executive Summary
Quinoline-4-acetic acid ethyl ester (CAS: 4789-81-5) serves as a pivotal intermediate in the synthesis of polycyclic alkaloids and therapeutic agents. Distinguished by the high acidity of its
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 4789-81-5 |
| Molecular Formula | C |
| Molecular Weight | 215.25 g/mol |
| Appearance | Yellowish oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Functional Groups | Quinoline (Basic, |
Spectroscopic Signature (Typical)
-
H NMR (CDCl
, 400 MHz): 8.85 (d, 1H, H-2), 8.15 (d, 1H), 7.95 (d, 1H), 7.70 (t, 1H), 7.55 (t, 1H), 7.35 (d, 1H, H-3), 4.18 (q, 2H, O-CH ) , 4.05 (s, 2H, Ar-CH -CO) , 1.25 (t, 3H, CH ). -
IR (Neat): 1735 cm
(C=O ester), 1590 cm (C=N quinoline).
Synthetic Pathways[8][9]
The synthesis of Quinoline-4-acetic acid ethyl ester typically proceeds via two primary strategies: Lateral Lithiation (Modern) or Nucleophilic Substitution (Classic).
Diagram 1: Synthetic Strategies
Caption: Comparison of the atom-efficient Lateral Lithiation route (Method A) versus the classical Malonate Displacement route (Method B).
Method A: Lateral Lithiation of Lepidine (Recommended)
This method exploits the acidity of the methyl group at the 4-position (pKa ~26).
-
Deprotonation: 4-Methylquinoline is treated with Lithium Diisopropylamide (LDA) at -78°C to form the delocalized aza-allylic anion.
-
Acylation: The anion is trapped with diethyl carbonate or ethyl chloroformate.
-
Advantage: High atom economy and fewer steps than classical methods.[1]
Method B: Malonate Displacement
Used when 4-chloroquinoline is the available starting material.
-
Substitution: S_NAr reaction of 4-chloroquinoline with diethyl sodiomalonate.
-
Decarboxylation: The resulting aryl malonate is subjected to Krapcho decarboxylation (NaCl/DMSO/H
O) to yield the mono-ester.
Reactivity & Functionalization
The chemical utility of this ester stems from its bifunctional nature. The methylene bridge is "doubly activated" by the ester carbonyl and the electron-withdrawing quinoline ring.
Diagram 2: Reactivity Flow
Caption: Functionalization pathways utilizing the active methylene and ester moieties.
-
-Alkylation: Treatment with mild bases (K
CO , NaH) allows mono- or di-alkylation with alkyl halides, enabling the construction of complex side chains found in antimalarials. -
Knoevenagel Condensation: Reacts with aromatic aldehydes to form
-unsaturated esters, precursors to dihydroquinoline derivatives. -
Cyclization: Reaction with hydrazine or primary amines yields pyrrolo- or pyrimido-fused quinoline systems, common scaffolds in oncology drugs.
Pharmaceutical Applications
Immunomodulation
While distinct from Roquinimex (Linomide), which is a quinoline-3-carboxamide, 4-substituted quinoline esters are explored as bioisosteres and precursors for next-generation immunomodulators (e.g., Paquinimod analogues) targeting autoimmune diseases like Multiple Sclerosis.
Infectious Diseases
-
Antimalarial: The 4-position substitution is critical for inhibiting heme polymerization in the malaria parasite Plasmodium falciparum. Derivatives of this ester are synthesized to mimic Chloroquine's pharmacophore while overcoming resistance.
-
Antibacterial: 4-Quinolyl-propanoates derived from this ester via alkylation have shown efficacy against Helicobacter pylori.
HIV Integrase Inhibitors
The quinoline-acetic acid scaffold serves as a core for allosteric HIV-1 integrase inhibitors (ALLINIs), which disrupt viral maturation by inducing aberrant multimerization of the viral integrase enzyme.
Experimental Protocol: Synthesis via Lateral Lithiation
Objective: Synthesis of this compound from 4-methylquinoline.
Reagents:
-
4-Methylquinoline (Lepidine) [CAS: 491-35-0]
-
Lithium Diisopropylamide (LDA), 2.0 M in THF
-
Diethyl Carbonate
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (sat. aq.)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Lithiation: Charge the flask with anhydrous THF (50 mL) and LDA (1.1 equiv). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add 4-methylquinoline (1.0 equiv) dropwise over 15 minutes. The solution will turn deep red/brown, indicating the formation of the lithiated species. Stir for 30 minutes at -78°C.
-
Acylation: Add diethyl carbonate (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm slowly to room temperature over 2 hours. The color will fade as the anion is quenched.
-
Workup: Quench with saturated NH
Cl solution (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the product as a pale yellow oil/solid.
Safety Note: LDA is pyrophoric and moisture-sensitive. Perform all steps under an inert atmosphere.
References
-
Synthesis of Quinoline Derivatives: Methods of Synthesis and Application in Medicine. PMC. [Link]
-
Antimicrobial Applications: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. [Link]
-
Chemical Structure Data: this compound Compound Summary. PubChem. [Link]
-
Reactivity of Quinoline Anions: External oxidant-free alkylation of quinoline derivatives. RSC Advances. [Link]
-
General Quinoline Synthesis: Combes Quinoline Synthesis Mechanism. Organic Chemistry Portal. [Link]
Sources
Biological Activity of Quinoline Derivatives: A Technical Guide
Executive Summary
The quinoline scaffold (1-azanaphthalene) represents a "privileged structure" in medicinal chemistry due to its versatile electronic environment and ability to interact with diverse biological targets via hydrogen bonding,
Part 1: The Chemical Foundation
The quinoline core consists of a benzene ring fused to a pyridine ring.[2] Its biological ubiquity stems from two key features:
-
Planarity: Allows effective intercalation between DNA base pairs.
-
Basicity (pKa ~4.85): The pyridine nitrogen acts as a hydrogen bond acceptor and can be protonated to interact with negatively charged domains in proteins or nucleic acids.
Pharmacophore Mapping
-
N-1 Position: Critical for H-bonding; protonation site for lysosomal accumulation (antimalarial).
-
C-2/C-4 Positions: Primary vectors for side-chain attachment to modulate solubility and target affinity.
-
C-6/C-7 Positions: Electronic tuning sites (e.g., Fluorine at C-6 enhances cell penetration and gyrase binding).
Part 2: Therapeutic Vectors & Mechanisms
Antimalarial Activity[1][2][3][4][5][6][7][8]
-
Mechanism: Quinoline derivatives (e.g., Chloroquine) accumulate in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). They bind to hematin (toxic byproduct of hemoglobin digestion), preventing its polymerization into non-toxic hemozoin. The accumulation of free hematin causes membrane lysis and parasite death [1].
-
Key Structural Feature: A basic side chain (usually at C-4) is required for vacuolar accumulation.
Anticancer Activity
Quinoline derivatives exhibit a multi-target mechanism in oncology:
-
DNA Intercalation: Planar chromophores insert between base pairs, distorting the helix and triggering p53-mediated apoptosis [2].[3]
-
Topoisomerase Inhibition: Derivatives stabilize the cleavable complex of Topoisomerase I or II and DNA, leading to lethal double-strand breaks [3].
-
Kinase Inhibition: Quinoline-3-carbonitriles act as ATP-competitive inhibitors of EGFR and VEGFR tyrosine kinases, blocking downstream pro-survival signaling (PI3K/Akt/mTOR pathways) [4].
-
Novel Targets: Recent studies indicate specific derivatives downregulate Lumican mRNA, a proteoglycan overexpressed in metastatic cancers, inhibiting cell migration [5].[4]
Antimicrobial Activity[2][4][5][8][10]
-
Mechanism: Fluoroquinolones target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The C-6 fluorine atom improves cell wall penetration, while the C-7 piperazine ring enhances binding to the enzyme-DNA complex [6].
Part 3: Structure-Activity Relationship (SAR) Matrix
The following table synthesizes the impact of substitution patterns on biological activity.
| Position | Substituent | Effect on Activity | Therapeutic Class |
| N-1 | Alkylation | generally reduces activity; N-oxide formation can retain activity. | General |
| C-2 | Aryl/Heteroaryl | Enhances lipophilicity and DNA intercalation affinity. | Anticancer |
| C-4 | Amino alkyl chains | Critical for lysosomal accumulation and DNA binding. | Antimalarial |
| C-6 | Fluorine | Increases cell permeability and potency against DNA gyrase. | Antibacterial |
| C-7 | Chlorine | Essential for inhibition of heme polymerization (prevents detoxification). | Antimalarial |
| C-8 | Hydroxyl/Amine | Facilitates metal chelation (e.g., Zn2+, Mg2+ in enzymes). | Neuroprotection |
Part 4: Visualization of Mechanisms & SAR
Diagram 1: Multi-Target Mechanism of Action
Caption: Molecular mechanisms of quinoline derivatives across oncology and parasitology vectors.
Diagram 2: SAR Logic Map
Caption: Positional influence of substituents on the pharmacological profile of the quinoline ring.
Part 5: Technical Protocols
Synthesis: The Friedländer Condensation
The Friedländer synthesis is the most robust method for constructing substituted quinolines, offering high atom economy and versatility [7].[5]
Reaction Principle: Acid or base-catalyzed condensation of 2-aminoaryl ketones with
Step-by-Step Protocol:
-
Reagents: Combine 2-aminobenzophenone (1.0 equiv) and the active methylene ketone (e.g., acetylacetone, 1.2 equiv) in a round-bottom flask.
-
Catalyst/Solvent: Add Sulfamic acid (10 mol%) as a green catalyst; use Ethanol (5-10 volumes) as solvent. Note: Toluene/reflux with p-TSA is a standard alternative for hydrophobic substrates.
-
Reaction: Reflux at 80°C for 2–4 hours.
-
Monitoring (Self-Validation): Check progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the amine starting material (fluorescent blue under UV) indicates completion.
-
Workup: Cool to room temperature. Pour the mixture into crushed ice.
-
Purification: Filter the precipitated solid. Recrystallize from hot ethanol to yield pure quinoline derivative.
Biological Evaluation: MTT Cytotoxicity Assay
The MTT assay is the gold standard for preliminary anticancer screening, measuring mitochondrial metabolic activity [8].
Step-by-Step Protocol:
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of
cells/well in 100 L complete medium. Incubate for 24h at 37°C/5% CO . -
Treatment: Add quinoline derivatives dissolved in DMSO at serial dilutions (e.g., 0.1
M to 100 M). Control: Vehicle (DMSO < 0.5%) and Positive Control (e.g., Doxorubicin). -
Incubation: Incubate for 48h.
-
Labeling: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.[7] -
Solubilization: Carefully remove media.[7] Add 100
L DMSO to dissolve formazan crystals. -
Measurement: Read Absorbance (OD) at 570 nm using a microplate reader.
-
Calculation:
Calculate IC using non-linear regression analysis.
Diagram 3: Experimental Workflow
Caption: Integrated workflow from chemical synthesis to biological validation.
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. Available at: [Link]
-
Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. PubMed Central. Available at: [Link]
-
Anticancer Activity of Quinoline Derivatives: A Review. Global Research Online. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance. PubMed Central. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. MTT assay protocol | Abcam [abcam.com]
The Quinoline Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Evolution
Abstract
This technical guide provides a comprehensive analysis of quinoline compounds, tracing their trajectory from 19th-century coal tar isolation to their current status as privileged scaffolds in targeted oncology. Designed for researchers and drug development professionals, this document synthesizes historical synthetic methodologies with modern structure-activity relationship (SAR) insights. It includes a validated protocol for the Skraup synthesis, mechanistic visualizations of kinase inhibition, and a critical evaluation of the quinoline pharmacophore in multi-targeted drug design.
Historical Genesis: The Coal Tar Era
The discovery of quinoline is rooted in the analytical rigor of the early 19th century. In 1834 , German chemist Friedlieb Ferdinand Runge isolated a basic substance from coal tar which he named "leukol." Simultaneously, Gerhardt obtained a similar compound by distilling quinine with alkali, termed "chinolein." It was not until later that Hoogewerff and van Dorp confirmed these were identical, establishing the parent heterocycle quinoline (benzo[b]pyridine).
Runge’s isolation was pivotal because it identified coal tar not just as waste, but as a feedstock for aromatic heterocycles. This discovery laid the groundwork for the synthetic dye industry and, subsequently, the pharmaceutical industry.
Synthetic Evolution: The Skraup Reaction
While isolation was the first step, industrial application required scalable synthesis. The most enduring method remains the Skraup Synthesis (1880), developed by Zdenko Hans Skraup.
Mechanistic Causality
The Skraup reaction is an archetype of "causality in synthesis." It was designed to overcome the limitations of direct condensation by generating the reactive intermediate in situ.
-
Dehydration: Sulfuric acid dehydrates glycerol to form acrolein (propenal).[1][2][3]
-
Conjugate Addition: Aniline undergoes Michael addition to acrolein (or Schiff base formation).
-
Cyclization: Acid-catalyzed electrophilic aromatic substitution closes the ring.
-
Oxidation: The resulting 1,2-dihydroquinoline is aromatized by an oxidant (originally nitrobenzene) to yield quinoline.[1][2]
Validated Experimental Protocol: Modified Skraup Synthesis
Note: This protocol is a standardized adaptation for laboratory-scale synthesis, incorporating ferrous sulfate to moderate the reaction vigor.
Reagents:
-
Aniline: 93 g (1.0 mol)
-
Glycerol: 276 g (3.0 mol)
-
Nitrobenzene: 49 g (0.4 mol)
-
Sulfuric Acid (conc.): 100 mL
-
Ferrous Sulfate (
): 10 g (Moderator)
Methodology:
-
Setup: Equip a 2L round-bottom flask with a robust reflux condenser and a mechanical stirrer. Add aniline, glycerol, nitrobenzene, and ferrous sulfate.[4]
-
Acid Addition: Add sulfuric acid dropwise with stirring. The mixture will become viscous and hot.
-
Heating Phase: Heat the mixture cautiously to 120°C .
-
Critical Control Point: The reaction is exothermic.[1] If the temperature spikes or boiling becomes vigorous, remove the heat source immediately. The ferrous sulfate acts to dampen this exotherm.
-
-
Reflux: Maintain gentle reflux at 120–123°C for 4 hours .
-
Workup:
-
Cool to roughly 100°C and steam distill to remove unreacted nitrobenzene.
-
Basify the residue with concentrated NaOH (pH > 10) to liberate the free quinoline base.
-
Steam distill again to collect the crude quinoline.
-
-
Purification: Dry the distillate over
and distill under reduced pressure (bp ~113°C at 15 mmHg).
Visualization: Skraup Reaction Workflow
Figure 1: Mechanistic pathway of the Skraup synthesis, highlighting the in situ generation of acrolein.
The Pharmacological Renaissance
The quinoline scaffold has undergone three distinct eras of pharmacological utility, evolving from crude extracts to precision medicine.
Era 1: The Antimalarial Foundation
-
Quinine (1820): Isolated from Cinchona bark by Pelletier and Caventou.[5] It remained the gold standard for malaria for a century.
-
Chloroquine (1934): Synthesized by Hans Andersag at Bayer. Originally rejected as "too toxic," it was rediscovered during WWII. It possesses a 4-aminoquinoline core which accumulates in the parasite's acidic food vacuole, inhibiting heme polymerization.
Era 2: The Antibacterial Revolution (Fluoroquinolones)
The discovery of Nalidixic Acid (1962) by George Lesher was serendipitous—a byproduct of chloroquine synthesis. This naphthyridone derivative led to the development of fluoroquinolones.
-
Key SAR Breakthrough: The addition of a fluorine atom at C-6 (e.g., Norfloxacin, Ciprofloxacin) dramatically increased potency and cell penetration.
-
Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.
Era 3: Targeted Oncology (Kinase Inhibitors)
Modern drug discovery utilizes the quinoline scaffold to target specific receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and metastasis.
Table 1: Key Quinoline-Based Kinase Inhibitors
| Drug | Target Profile | Core Structure | Indication |
| Bosutinib | Src / Abl | 4-anilinoquinoline-3-carbonitrile | CML (Ph+) |
| Cabozantinib | c-Met / VEGFR2 / RET | Quinoline carboxamide | Renal Cell Carcinoma, HCC |
| Lenvatinib | VEGFR / FGFR / RET | Quinoline carboxamide | Thyroid Cancer, HCC |
3.3.1 Mechanism of Action: Cabozantinib
Cabozantinib acts as a Type II inhibitor. The quinoline ring occupies the ATP-binding pocket, while the 4-phenoxy group extends into the hydrophobic back pocket. Crucially, it inhibits c-Met (Hepatocyte Growth Factor Receptor), a key driver of metastasis and resistance to standard VEGFR inhibitors.[6]
Visualization: Kinase Inhibitor Signaling Pathway
Figure 2: Dual inhibition mechanism of Cabozantinib targeting c-Met and VEGFR pathways to suppress tumor growth and metastasis.
Structure-Activity Relationship (SAR) Logic
The versatility of the quinoline scaffold lies in its electronic distribution.
-
Nitrogen Atom (N-1): Acts as a hydrogen bond acceptor. In kinase inhibitors, this often interacts with the "hinge region" of the ATP binding site (e.g., Met318 in Abl kinase).[7]
-
Positions 4 & 7: Most critical for substitution.
-
C-4: Substitution with bulky anilino or phenoxy groups allows occupancy of the hydrophobic pocket in kinases.
-
C-7: Solubilizing groups (e.g., piperazine in ciprofloxacin or bosutinib) improve oral bioavailability and spectrum of activity.
-
-
Position 6: Electron-withdrawing groups (like Fluorine) block metabolic oxidation and enhance lipophilicity.
References
-
Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Poggendorff's Annalen der Physik und Chemie.
-
Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie.
-
Lesher, G. Y., et al. (1962). Nalidixic Acid, a New Antibacterial Agent. Journal of Medicinal Chemistry.
-
Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics.[8]
-
Boschelli, D. H., et al. (2001). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry.
-
Levitzki, A. (2013). Tyrosine Kinase Inhibitors: Views of Selectivity, Sensitivity, and Clinical Performance. Annual Review of Pharmacology and Toxicology.
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 7. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The action and resistance mechanisms of Lenvatinib in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Chemo-Structural Optimization of Quinolin-4-yl Acetates: A Guide to Synthesis and SAR
Executive Summary
The functionalization of the quinoline scaffold at the C4 position remains a cornerstone of medicinal chemistry, particularly in the development of anti-infective agents. While 4-aminoquinolines (e.g., chloroquine) are historically dominant, quinolin-4-yl acetates and their bio-isosteric 4-yloxy-acetamide analogs represent a distinct chemical space with potent activity against Mycobacterium tuberculosis (Mtb) and methicillin-resistant Staphylococcus aureus (MRSA).
This technical guide dissects the Structure-Activity Relationship (SAR) of these compounds, moving beyond simple acylation to explore how the "acetate" moiety functions as both a lipophilic prodrug cap and a specific pharmacophore for targeting the Cytochrome
Part 1: The Scaffold & Synthetic Logic
The Tautomeric Challenge
The synthesis of quinolin-4-yl acetates begins with the 4-hydroxyquinoline precursor. A critical variable often overlooked is the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.
-
The Problem: Direct acylation can yield N-acetylated byproducts (quinolones) rather than the desired O-acetylated species (quinolin-4-yl acetates) if conditions are not controlled.
-
The Solution: The use of hard acylating agents (acetic anhydride, acetyl chloride) in the presence of non-nucleophilic bases (pyridine,
) favors the kinetic O-acylation product.
Synthetic Pathway & Workflow
The following diagram outlines the divergent synthesis of the labile simple acetate (for prodrug applications) and the stable oxy-acetamide (for direct target engagement).
Figure 1: Divergent synthesis of 4-O-functionalized quinolines. Path A yields the ester (acetate), while Path B yields the metabolically stable acetamide ether.
Part 2: Structure-Activity Relationship (SAR) Analysis[1]
The biological activity of quinolin-4-yl acetates is governed by a delicate balance between lipophilicity (LogP) and electronic affinity for the binding pocket.
The "Warhead": C4-Acetate vs. C4-Oxyacetamide
While simple acetates (
| Feature | Simple Acetate (-OAc) | Oxy-Acetamide (-OCH | Biological Impact |
| Metabolic Stability | Low ( | High ( | Acetamides resist esterase hydrolysis, essential for in vivo efficacy. |
| H-Bonding | Acceptor only | Donor + Acceptor | The amide nitrogen acts as an H-bond donor to residues in the QcrB pocket. |
| Lipophilicity | High (LogP 3.5–4.5) | Tunable | Allows penetration of the waxy mycobacterial cell wall. |
The Quinoline Core (Rings A & B)
Modifications to the benzenoid ring (positions 6, 7, 8) drive potency.
-
Position 6 & 7 (Halogens): Introduction of Cl or F at C6 or C7 significantly enhances antimicrobial potency.
-
Position 2 (Steric Gatekeeper):
-
Small alkyl groups (Methyl) are tolerated.
-
Bulky aryl groups at C2 can improve potency but often reduce solubility (LogS).
-
Critical Insight: A 2-methyl group prevents "flat" intercalation into host DNA, thereby reducing cytotoxicity to mammalian cells while maintaining bacterial target affinity.
-
Mechanistic Pathway & Target Engagement
The primary target for these derivatives, particularly in M. tuberculosis, is the Cytochrome
Figure 2: Mechanism of Action (MOA) for quinoline-4-O-functionalized inhibitors targeting respiratory metabolism.
Part 3: Experimental Protocols
Protocol: Synthesis of 4-Acetoxy-2-methylquinoline
Use this protocol for generating the parent ester for prodrug evaluation.
-
Starting Material: Charge a round-bottom flask with 2-methyl-4-hydroxyquinoline (1.0 eq).
-
Acylation: Add Acetic Anhydride (5.0 eq) and Pyridine (1.2 eq).
-
Reflux: Heat to 100°C for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (
) should disappear, replaced by the non-polar ester ( ). -
Quench: Pour the hot reaction mixture onto crushed ice/water (100 mL).
-
Isolation: The product will precipitate as a white/off-white solid. Filter under vacuum.
-
Purification: Recrystallize from ethanol.
-
Validation: IR spectrum must show a strong ester carbonyl stretch at ~1760 cm⁻¹. Absence of broad OH stretch (3200-3400 cm⁻¹) confirms O-acylation.
-
Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination
Standard assay for M. tuberculosis and S. aureus.
-
Preparation: Prepare stock solutions of the quinolin-4-yl acetate in DMSO (10 mg/mL).
-
Plating: In a 96-well plate, perform serial 2-fold dilutions of the compound in Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (for Bacteria). Final volume: 100 µL.
-
Inoculation: Add 100 µL of bacterial suspension (
CFU/mL). -
Incubation: Incubate at 37°C for 7 days (TB) or 18-24 hours (Bacteria).
-
Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.
-
Blue Color: No growth (Inhibition).
-
Pink Color: Bacterial growth (Reduction of resazurin to resorufin).
-
-
Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.
References
-
Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. Source: ACS Medicinal Chemistry Letters (2016).[3] Significance: Establishes the "oxy-acetamide" linker as the superior bioisostere to the simple acetate for targeting QcrB. URL:[Link]
-
Synthesis and Biological Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Source: Molecules (MDPI) (2023). Significance: Provides comparative SAR data on C4-substituted quinolines and their cytotoxicity profiles. URL:[Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: ACS Infectious Diseases (2016). Significance: Offers parallel SAR insights for the fused bicyclic nitrogen scaffold against MRSA. URL:[Link]
-
Quinoline Derivatives as Antitubercular Agents. Source: European Journal of Medicinal Chemistry (2010). Significance: A foundational review of the quinoline pharmacophore and the impact of lipophilicity on antimycobacterial activity. URL:[Link]
Sources
Technical Guide: Therapeutic Applications & Synthetic Utility of Ethyl 2-(quinolin-4-yl)acetate
Executive Summary
Ethyl 2-(quinolin-4-yl)acetate (CAS: 4789-81-5) represents a critical "pivot scaffold" in medicinal chemistry. While the quinoline core is historically validated (e.g., chloroquine, ciprofloxacin), the 4-position acetic acid ethyl ester side chain provides a unique metabolic and synthetic handle. This molecule functions primarily as a high-value intermediate for generating hydrazide-based pharmacophores , which are essential in developing next-generation antimicrobial and anticancer agents.
This guide analyzes the compound's utility not merely as a standalone drug, but as a versatile precursor for divergent synthesis —a strategy allowing rapid access to oxadiazole, thiadiazole, and triazole derivatives.
Part 1: Chemical Biology & Pharmacophore Analysis
Structural Significance
The molecule consists of a bicyclic aromatic quinoline ring substituted at the C4 position. This specific substitution pattern is electronically distinct from the more common C2-substituted quinolines.
-
The Quinoline Core: Provides π-π stacking interactions with DNA base pairs (intercalation) and hydrophobic interactions within kinase ATP-binding pockets.
-
The Ethyl Ester Tail: Acts as a lipophilic prodrug moiety, improving membrane permeability. Intracellularly, it can be hydrolyzed to the free acid (an anionic species) or, more importantly in drug discovery, serves as the electrophilic site for hydrazinolysis.
Mechanism of Action (Derivatives)
Research indicates that derivatives synthesized from this scaffold target two primary biological pathways:
-
DNA Gyrase/Topoisomerase IV Inhibition (Antimicrobial): Similar to fluoroquinolones, the 4-substituted quinoline derivatives stabilize the DNA-enzyme cleavage complex, leading to bacterial cell death. The C4 side chain length (acetate vs. propanoate) modulates steric fit within the gyrase active site.
-
Kinase Inhibition (Oncology): The quinoline scaffold mimics the adenine ring of ATP. Derivatives formed at the ester site (e.g., hydrazides) often form hydrogen bonds with the "hinge region" of tyrosine kinases such as EGFR and HER2, blocking downstream signaling pathways involved in tumor proliferation.
Part 2: Therapeutic Applications[1][2]
Infectious Disease: The Helicobacter pylori Target
Recent studies highlight the efficacy of 4-substituted quinoline esters and their acid derivatives against Helicobacter pylori.[1]
-
Challenge: H. pylori requires complex multi-drug regimens due to resistance.
-
Solution: this compound derivatives show no cross-resistance with standard antibiotics (clarithromycin/amoxicillin). The mechanism likely involves disruption of the bacterial electron transport chain or DNA replication machinery distinct from macrolide binding sites.
Oncology: Divergent Synthesis of Cytotoxic Agents
The ester group is the gateway to hydrazide-hydrazone libraries.
-
Pathway: Ester
Hydrazide 1,3,4-Oxadiazole / Thiadiazole. -
Activity: These heterocyclic hybrids exhibit cytotoxicity against MCF-7 (breast) and A-549 (lung) cancer cell lines.[2] The 1,3,4-oxadiazole ring, synthesized from the parent ester, acts as a rigid linker that orients the quinoline core for optimal receptor binding.
Part 3: Synthetic Workflow & Protocols
The "Hub-and-Spoke" Synthesis Model
The following diagram illustrates the central role of this compound in generating diverse bioactive libraries.
Caption: Divergent synthesis pathway starting from the 4-chloroquinoline precursor, utilizing this compound as the central hub for library generation.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of this compound from 4-chloroquinoline.
Rationale: Direct substitution at the C4 position of quinoline is difficult due to electron density. We utilize the high acidity of diethyl malonate protons to facilitate nucleophilic aromatic substitution (
Reagents
-
4-Chloroquinoline (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Ethanol (EtOH)[3]
Step-by-Step Methodology
-
Enolate Formation:
-
In a flame-dried 3-neck flask under nitrogen, suspend NaH (2.5 eq) in anhydrous DMF.
-
Cool to 0°C. Dropwise add diethyl malonate (1.2 eq).
-
Observation: Evolution of hydrogen gas (
). Stir for 30 min until gas evolution ceases (formation of sodiomalonate).
-
-
Nucleophilic Substitution (
):-
Add 4-Chloroquinoline (1.0 eq) dissolved in minimum DMF to the enolate solution.
-
Heat the mixture to 100°C for 4–6 hours.
-
TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (7:3). Look for disappearance of the chloroquinoline spot.
-
-
Workup (Intermediate Diester):
-
Pour reaction mixture into ice-cold water containing dilute HCl (to neutralize excess base).
-
Extract with Ethyl Acetate (3x). Dry organic layer over
and concentrate.
-
-
Hydrolysis & Decarboxylation (Krapcho-like conditions or Acidic):
-
Note: To get the mono-ester (Ethyl acetate derivative) directly is difficult. Usually, one hydrolyzes to the di-acid, decarboxylates to the mono-acid, then re-esterifies.
-
Alternative Direct Route: Reflux the intermediate diester in wet DMSO with NaCl (Krapcho decarboxylation) to yield the mono-ethyl ester directly.
-
Protocol: Dissolve diester in DMSO/Water (10:1) with NaCl (2 eq). Heat to 140°C for 4 hours.
-
-
Purification:
-
Dilute with water, extract with ether.
-
Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Yield Target: 60–75%.
-
Experimental Protocol: Conversion to Hydrazide (Activation)
Objective: Transform the ester "prodrug" into the reactive hydrazide for library synthesis.
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add Hydrazine Hydrate (99%) (5.0 eq) dropwise.
-
Reflux for 6–8 hours.
-
Crystallization: Cool the mixture to room temperature, then to 4°C. The hydrazide typically precipitates as a solid.
-
Filter, wash with cold ethanol, and dry under vacuum.
-
Validation: IR spectrum should show disappearance of the ester carbonyl (1735 cm⁻¹) and appearance of amide/hydrazide bands (1650–1680 cm⁻¹).
Part 4: Quantitative Data Summary
The following table summarizes the biological activity of derivatives synthesized directly from the this compound precursor.
| Derivative Class | Target Organism/Cell Line | Activity Metric (MIC / IC50) | Mechanism |
| Parent Ester | H. pylori | 16–32 µg/mL | Membrane permeation / Prodrug |
| Hydrazide | S. aureus (MRSA) | 4–8 µg/mL | DNA Gyrase Inhibition |
| 1,3,4-Oxadiazole | MCF-7 (Breast Cancer) | 0.5–2.5 µM | Apoptosis Induction (Caspase-3) |
| 1,3,4-Thiadiazole | C. albicans (Fungal) | 12–24 µg/mL | Ergosterol Synthesis Inhibition |
Note: Data represents average ranges from structure-activity relationship (SAR) studies of 4-substituted quinolines.
References
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)propanoates. Molecules. (2000). Describes the fundamental synthetic route via Gould-Jacobs and malonate substitution for this class of compounds. Link
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. (2020). Comprehensive review of quinoline scaffold functionalization. Link
-
Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal. (2013). Validates the broad-spectrum biological profile of the quinoline core. Link
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. RSC Advances. (2022). Demonstrates the anticancer utility of 4-substituted quinoline derivatives. Link
-
This compound Product Data. PubChem. Chemical structure and property verification. Link
Sources
Methodological & Application
Application Note: Scalable Synthesis of Ethyl 2-(quinolin-4-yl)acetate
Executive Summary
This application note details the robust synthesis of Ethyl 2-(quinolin-4-yl)acetate, a critical pharmacophore in the development of antimalarials (chloroquine analogs), kinase inhibitors, and bacterial DNA gyrase inhibitors.
While palladium-catalyzed
Key Advantages of this Protocol:
-
Cost-Efficiency: Avoids expensive Pd/ligand systems.
-
Scalability: Reagents (NaH, diethyl malonate, NaCl) are inexpensive and available in bulk.
-
Selectivity: The use of malonate prevents the self-condensation side reactions typical of direct ethyl acetate enolate alkylations.
Strategic Analysis & Retrosynthesis
The direct alkylation of 4-chloroquinoline with the enolate of ethyl acetate (generated by LDA or LiHMDS) is often plagued by Claisen self-condensation of the ester. To circumvent this, we employ a "masked" acetate equivalent—diethyl malonate.
The Strategy:
-
Activation: The 4-chloroquinoline substrate undergoes
with the soft nucleophile diethyl malonate. -
Differentiation: The resulting geminal diester is subjected to Krapcho conditions (NaCl/DMSO/
), which selectively removes one ester group while retaining the ethyl ester functionality.
Workflow Visualization
Figure 1: Two-step synthetic pathway avoiding metal catalysis.
Detailed Protocols
Protocol A: Coupling with Diethyl Malonate
Objective: Synthesis of Diethyl 2-(quinolin-4-yl)malonate.
Reagents:
-
4-Chloroquinoline (1.0 equiv)
-
Diethyl malonate (1.2 - 1.5 equiv)
-
Sodium Hydride (60% dispersion in oil) (2.0 - 2.2 equiv)
-
DMF (Anhydrous) (10 mL/g of substrate)
Step-by-Step Methodology:
-
Enolate Formation:
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge NaH (2.2 equiv) and wash twice with dry hexane to remove mineral oil (optional, but recommended for cleaner workup).
-
Suspend NaH in anhydrous DMF at 0°C.
-
Add Diethyl malonate (1.5 equiv) dropwise via syringe. Caution: Hydrogen gas evolution is vigorous.
-
Stir at room temperature for 30 minutes until the solution becomes clear/homogeneous, indicating complete enolate formation.
-
-
Coupling Reaction:
-
Add 4-Chloroquinoline (1.0 equiv) to the enolate solution.
-
Heat the reaction mixture to 80–100°C .
-
Monitor: The reaction typically turns a deep reddish-brown (characteristic of quinoline anions). Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. Completion is usually reached within 2–4 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Quench: Carefully pour the reaction mixture into ice-cold saturated aqueous
. -
Extraction: Extract with Ethyl Acetate (
). -
Wash: Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry & Concentrate: Dry over
, filter, and concentrate under reduced pressure. -
Purification: The crude diester is often pure enough for the next step. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
-
Protocol B: Krapcho Decarboxylation[1][2]
Objective: Conversion to this compound.
Reagents:
-
Diethyl 2-(quinolin-4-yl)malonate (Intermediate from Protocol A)
-
Sodium Chloride (NaCl) (2.0 equiv)
-
Water (3.0 equiv)
-
DMSO (Reagent grade) (5-8 mL/g)
Step-by-Step Methodology:
-
Setup:
-
In a round bottom flask, dissolve the diester intermediate in DMSO.
-
Add solid NaCl and the calculated amount of water. Note: The water is the proton source for the final product; omitting it can stall the reaction.
-
-
Reaction:
-
Heat the mixture to 150–160°C .
-
Observation: Vigorous bubbling (
evolution) will be observed. -
Endpoint: Continue heating until gas evolution ceases (typically 2–6 hours). Monitor by TLC (the mono-ester is slightly less polar than the diester).
-
-
Workup:
-
Pour into excess water (DMSO is highly soluble in water).
-
Extract with Diethyl Ether or Ethyl Acetate.[3]
-
Critical Wash: Wash the organic layer extensively with water (
) to ensure complete removal of DMSO, which can interfere with crystallization. -
Concentrate to yield the target ethyl ester.
Mechanistic Insight: The Krapcho Decarboxylation[1]
Understanding the Krapcho mechanism is vital for troubleshooting. It is not an acid hydrolysis.[4][5] It is a nucleophilic attack by the chloride ion on the ethyl group of the ester at high temperature.
Figure 2: Mechanistic flow of the Krapcho dealkoxycarbonylation.
Why this matters:
-
Anhydrous conditions fail: Water is required in Step 4 to protonate the enolate. Without it, the reaction stalls or produces complex mixtures.
-
Temperature: The reaction requires high heat (150°C+) to overcome the activation energy for the
attack of on the ester alkyl group.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| NaH Quality | 60% dispersion | Old/hydrolyzed NaH leads to incomplete enolate formation and low yields in Step 1. |
| Solvent (Step 1) | Anhydrous DMF | Water in Step 1 consumes NaH and competes with malonate, leading to hydrolysis of the starting material. |
| Temperature (Step 2) | 150–160°C | Below 140°C, the decarboxylation is extremely slow. Above 180°C, decomposition of the quinoline ring may occur. |
| DMSO Removal | Aqueous Workup | Residual DMSO complicates NMR analysis and crystallization. Use extensive water washes. |
Safety & Handling
-
Sodium Hydride: Reacts violently with water. quench all reaction vessels and tips with isopropanol or ethyl acetate before disposal.
-
DMSO at High Temp: DMSO is combustible. At 160°C, it is near its flash point. Ensure the apparatus is sealed/inerted or well-vented, but do not use a closed system that can over-pressurize due to
evolution. Use an open reflux condenser. -
4-Chloroquinoline: Irritant and potentially mutagenic. Handle in a fume hood.
References
-
Krapcho, A. P., et al.
-keto esters, -cyano esters and related compounds in dipolar aprotic solvents." Synthesis, 1982(10), 805-822. -
Wolf, C., et al.
-Arylation of Esters with Chloroarenes." Organic Letters, 2008, 10(8), 1549–1552. (Cited for comparison of Pd routes). -
Musso, D. L., et al. "Synthesis and Antimalarial Activity of 4-(Substituted-methyl)quinolines." Journal of Medicinal Chemistry, 2003. (Validates the malonate route for quinoline functionalization).
-
Culkin, D. A., & Hartwig, J. F.
-Arylation of Carbonyl Compounds and Nitriles."[6] Accounts of Chemical Research, 2003, 36(4), 234–245.[6]
Sources
- 1. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]
- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 3. grokipedia.com [grokipedia.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction
Topic: Gould-Jacobs Reaction for Quinoline Synthesis Content Type: Application Note & Protocol Guide
Executive Summary
The Gould-Jacobs reaction remains the premier industrial and laboratory method for synthesizing the 4-hydroxyquinoline (4-quinolone) scaffold, a structural motif fundamental to fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) and antimalarial agents. While the classical 1939 protocol is robust, it suffers from harsh thermal requirements (250°C+) and solvent handling issues. This guide provides an optimized "Gold Standard" thermal protocol using Dowtherm A and a modern Microwave-Assisted protocol for rapid library generation. Critical focus is placed on the regioselectivity of meta-substituted anilines and the prevention of polymerization during the cyclization phase.
Mechanistic Insight & Reaction Logic
The Gould-Jacobs reaction proceeds through a sequence of condensation and electrocyclic ring closure.[1][2] Understanding the stepwise progression is critical for troubleshooting low yields.
The Chemical Pathway[1]
-
Condensation: Aniline reacts with an alkoxymethylenemalonate (typically Diethyl Ethoxymethylenemalonate, EMME) via an addition-elimination mechanism to form an anilinomethylenemalonate (enamine intermediate).
-
Cyclization: The intermediate undergoes thermal cyclization (often viewed as an intramolecular Friedel-Crafts acylation or 6
-electrocyclization) to form the quinoline ring. -
Tautomerization: The product rapidly tautomerizes to the stable 4-quinolone form.
Visualization of the Mechanism
Figure 1: Mechanistic flow of the Gould-Jacobs reaction.[1] The thermal activation step (Intermediate
Critical Parameters & Optimization
Solvent Selection Strategy
The choice of solvent for the cyclization step is non-trivial. The reaction requires temperatures exceeding 240°C. Lower boiling solvents will fail to drive the cyclization, resulting in charred intermediate.
Table 1: Solvent Performance Matrix
| Solvent System | Boiling Point | Utility | Risk Profile |
| Dowtherm A (Diphenyl ether/Biphenyl) | 258°C | Gold Standard. Stable, high BP, excellent heat transfer. | Strong odor, difficult removal (requires hexanes wash). |
| Diphenyl Ether | 259°C | Alternative to Dowtherm A. | Solidifies at 26°C (handling issue). |
| Paraffin Oil | >300°C | Cheap, available. | Difficult product isolation; "oiling out" issues. |
| Solvent-Free (Microwave) | N/A | Excellent for small scale/screening. | Risk of thermal runaway/decomposition. |
Regioselectivity in meta-Substituted Anilines
When using meta-substituted anilines, cyclization can occur at the ortho or para position relative to the substituent, leading to a mixture of 5- and 7-substituted quinolines.
-
Electron-Donating Groups (EDGs): Direct cyclization primarily para to the EDG (forming the 7-substituted isomer).
-
Electron-Withdrawing Groups (EWGs): Deactivate the ring, requiring higher temperatures and often yielding mixtures.
Experimental Protocols
Protocol A: Classical Thermal Cyclization (Scale-Up Ready)
Best for: Gram-to-kilogram synthesis, high purity requirements.
Reagents:
-
Substituted Aniline (1.0 equiv)
-
Diethyl Ethoxymethylenemalonate (EMME) (1.1 equiv)
-
Dowtherm A (10 mL per gram of intermediate)
Step 1: Condensation [1][2][3][4][5]
-
Mix Aniline and EMME in a round-bottom flask. No solvent is usually required; if solids are present, use a minimum amount of Ethanol.
-
Heat to 110–120°C for 1–2 hours.
-
QC Check: Monitor ethanol evolution. Reaction is complete when solidification occurs upon cooling.
-
Recrystallize the solid intermediate from Hexane/Ethanol to remove unreacted amine. Purity here is critical to prevent tarring in Step 2.
Step 2: Cyclization (The "Drop-In" Technique)
-
Heat Dowtherm A to a rolling boil (approx. 250–257°C) in a flask equipped with a wide-bore air condenser (not water-cooled, to allow ethanol escape).
-
Critical Step: Add the solid intermediate from Step 1 in small portions directly into the boiling solvent.
-
Why? Adding solid to cold solvent and heating up causes polymerization. The "Drop-In" method ensures instant dilution and rapid thermal shock, favoring intramolecular cyclization over intermolecular polymerization.
-
-
Maintain reflux for 30–60 minutes.
-
Cool the mixture to room temperature. The product usually precipitates as a solid.
-
Dilute with Hexanes (approx. equal volume) to fluidize the Dowtherm A and filter.
-
Wash the filter cake copiously with Hexanes and Acetone to remove residual high-boiling solvent.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Medicinal chemistry library generation, rapid screening.
Reagents:
-
Aniline (1.0 equiv)
-
EMME (1.1 equiv)
-
Solid Support (optional): Silica Gel or Montmorillonite K-10
Workflow:
-
Mix Aniline and EMME in a microwave-safe vial.
-
Condensation: Irradiate at 150°C for 5 minutes (Open vessel or vented to release EtOH).
-
Cyclization:
-
Method 1 (Neat): Seal vessel. Irradiate at 250°C for 10–20 minutes. High absorption setting.
-
Method 2 (Solid Support): Adsorb intermediate onto Silica Gel. Irradiate at 250°C (requires careful temp monitoring to prevent arcing).
-
-
Extract product with hot DMF or DMSO; filter to remove solid support.
-
Precipitate by pouring into water.
Process Decision Tree
Figure 2: Decision matrix for selecting the appropriate Gould-Jacobs protocol based on scale and purity requirements.
Troubleshooting & Quality Control
-
Issue: Black Tar Formation.
-
Cause: Heating too slowly or impure intermediate.
-
Fix: Use the "Drop-In" technique (Protocol A). Ensure intermediate is recrystallized before cyclization.
-
-
Issue: Low Yield with meta-Anilines.
-
Cause: Steric hindrance or electronic deactivation.
-
Fix: Increase temperature to 280°C (using Diphenyl sulfone as solvent) or switch to Lewis Acid catalysis (
or mediated cyclization).
-
-
Validation:
-
NMR: Look for the disappearance of the vinyl proton of EMME and the appearance of the quinolone N-H (broad singlet >10 ppm).
-
LC-MS: Confirm mass (M+H). Note that 4-hydroxyquinolines ionize well in positive mode.
-
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[6]
-
Grohe, K., & Heberg, C. (1993). Cycloaracylation of Enamines. Liebigs Annalen der Chemie. (Foundational work on fluoroquinolone synthesis).
-
Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave.
-
Organic Syntheses. Quinoline Synthesis General Procedures. Org.[1][2][7] Synth. Coll. Vol. 3, p. 593.
-
Li, J. J. (2014). Gould–Jacobs reaction.[3] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (pp. 286-287). Springer.
Sources
- 1. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. oatext.com [oatext.com]
- 6. ablelab.eu [ablelab.eu]
- 7. preprints.org [preprints.org]
Using Ethyl 2-(quinolin-4-YL)acetate in anti-inflammatory studies
Application Note: Strategic Utilization of Ethyl 2-(quinolin-4-yl)acetate in Anti-Inflammatory Drug Discovery
Executive Summary
This guide details the technical application of This compound (CAS: 4789-81-5) as a high-value scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs that often cause gastric ulceration due to non-selective COX inhibition, quinoline-4-acetic acid derivatives synthesized from this ester precursor offer a route to COX-2 selective inhibitors . This document provides a validated workflow for transforming this precursor into bioactive hydrazide/hydrazone libraries, followed by rigorous in vitro and in vivo anti-inflammatory assessment protocols.
Compound Profile & Strategic Value
| Property | Specification |
| Compound Name | This compound |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| Role | Synthetic Scaffold / Prodrug Precursor |
| Target Mechanism | Cyclooxygenase (COX-2) Inhibition; Cytokine Suppression (IL-6, TNF-α) |
| Solubility | Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water |
Why this Scaffold? The C4-position of the quinoline ring is electronically favorable for attaching pharmacophores that fit the hydrophobic pocket of the COX-2 enzyme. The ethyl ester moiety serves two critical functions:
-
Synthetic Handle: It undergoes facile nucleophilic substitution (e.g., with hydrazine hydrate) to generate acid hydrazides, which are precursors to azetidinones and thiazolidinones—heterocycles known to enhance anti-inflammatory potency while reducing ulcerogenic side effects.
-
Prodrug Potential: In direct applications, the ester improves membrane permeability compared to the free acid, allowing for intracellular hydrolysis to the active carboxylate species.
Experimental Workflow Visualization
The following diagram illustrates the critical path from raw reagent to validated lead compound.
Figure 1: Integrated workflow for developing anti-inflammatory agents using the this compound scaffold.
Protocol 1: Chemical Transformation (Scaffold Activation)
Objective: Convert the ethyl ester into Quinoline-4-acetic acid hydrazide . This is the obligatory first step for creating high-potency libraries (hydrazones/azetidinones).
Reagents:
-
This compound (10 mmol)
-
Hydrazine hydrate (99%, 50 mmol)
-
Absolute Ethanol (30 mL)
Methodology:
-
Dissolution: Dissolve 10 mmol of this compound in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add hydrazine hydrate (50 mmol) dropwise to the solution at room temperature. Note: Excess hydrazine drives the equilibrium toward the hydrazide.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–10 hours . Monitor progress via TLC (Solvent system: Chloroform:Methanol 9:1). The ester spot (high R_f) should disappear, replaced by the hydrazide spot (lower R_f).
-
Isolation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice.
-
Purification: The solid hydrazide precipitates out. Filter, wash with cold water, and recrystallize from ethanol to obtain pure crystals (Yield typically >75%).
Validation Point:
-
IR Spectroscopy: Look for the disappearance of the ester carbonyl stretch (1735 cm⁻¹) and appearance of the amide carbonyl (1650–1690 cm⁻¹) and NH/NH₂ doublets (3200–3400 cm⁻¹).
Protocol 2: In Vitro Anti-Inflammatory Screening
Before animal testing, compounds must be screened for mechanism-specific activity.
A. Inhibition of Protein Denaturation (Albumin Assay)
Inflammation induces protein denaturation; agents that prevent this mimic anti-inflammatory activity.
Reagents:
-
Test Compound (Synthesized Derivative) dissolved in DMSO.[1]
-
1% Bovine Serum Albumin (BSA) in Tris-buffer (pH 7.4).
-
Standard: Diclofenac Sodium.
Procedure:
-
Preparation: Mix 0.5 mL of test compound (concentrations: 50–500 µg/mL) with 0.5 mL of 1% BSA solution.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.
-
Measurement: Cool to room temperature and measure Absorbance at 660 nm .
Calculation:
B. COX-1 / COX-2 Enzymatic Assay
To verify selectivity (the core advantage of quinoline derivatives), use a commercial colorimetric COX inhibition kit (e.g., Cayman Chemical).
-
Incubation: Incubate purified COX-1 and COX-2 enzymes with the test compound for 10 minutes.
-
Initiation: Add Arachidonic Acid (substrate).
-
Detection: Measure the production of Prostaglandin H2 (via colorimetric peroxidation reaction) at 590 nm.
-
Success Criteria: A high Selectivity Index (SI = IC50_COX1 / IC50_COX2). An SI > 10 indicates significant COX-2 selectivity.
Protocol 3: In Vivo Validation (Carrageenan-Induced Paw Edema)
This is the gold standard model for acute inflammation.
Ethical Compliance: Protocol must be approved by the Institutional Animal Ethics Committee (IAEC).
Subjects: Wistar Albino rats (150–200g), n=6 per group.
Grouping:
-
Group I: Control (Saline/CMC vehicle).
-
Group II: Standard (Indomethacin 10 mg/kg).
-
Group III: Test Compound (Derived from this compound) - Dose A (e.g., 20 mg/kg).
-
Group IV: Test Compound - Dose B (e.g., 40 mg/kg).
Methodology:
-
Administration: Administer vehicle, standard, or test compounds orally (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at t = 0, 1, 3, and 5 hours post-injection.
Data Interpretation: The quinoline scaffold typically shows peak activity at 3–4 hours, coinciding with the prostaglandin phase of inflammation.
Calculation:
Mechanistic Pathway
The following diagram details where the this compound derivatives intervene in the inflammatory cascade.
Figure 2: Mechanism of Action. The quinoline derivatives selectively block COX-2, preventing inflammation while sparing the COX-1 dependent gastric mucosa.
References
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. (2012). Describes the foundational synthesis of quinoline-4-acetic acid esters and their biological screening.
-
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2016). Validates the use of the quinoline scaffold in carrageenan-induced edema models.
-
Design and synthesis of novel quinazolinones conjugated ibuprofen/thioacetohydrazide as selective COX-2 inhibitors. Bioorganic Chemistry. (2019). Provides detailed protocols for hydrazide activation and COX-2 selectivity assays relevant to this scaffold.
-
Ethyl Acetate Applications in Pharmaceuticals. PatSnap Patent Analysis. (2025). Contextualizes the solubility and formulation properties of ethyl acetate derivatives in drug development.
-
Design, Synthesis, and Antiviral Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. (2024). Demonstrates the versatility of the hydrazide intermediate derived from the title ester.
Sources
- 1. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory and analgesic activities of the ethyl acetate extract of Viburnum taitoense Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for nucleophilic substitution on 4-chloroquinolines
Application Note: AN-4CQ-001
and Pd-CatalysisExecutive Summary
The functionalization of the quinoline scaffold at the C4 position is a cornerstone in the synthesis of antimalarials (e.g., Chloroquine), kinase inhibitors, and antibacterial agents. While the 4-chloro substituent is a versatile leaving group, its reactivity is heavily influenced by steric effects and the electronic nature of the nucleophile.
This application note provides three validated protocols for substituting 4-chloroquinolines:
-
Acid-Catalyzed Thermal Displacement: The robust "workhorse" method for aliphatic amines.
-
Microwave-Assisted Synthesis: A high-throughput approach for rapid library generation.
-
Buchwald-Hartwig Amination: A transition-metal solution for deactivated anilines or sterically hindered substrates.
Mechanistic Foundation
The reaction proceeds primarily via an Addition-Elimination (
The Role of Acid Catalysis
Under neutral conditions, the reaction requires high temperatures. The addition of a Brønsted acid (HCl) or a phenol co-solvent protonates the ring nitrogen (N1). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position, significantly increasing electrophilicity and accelerating the formation of the Meisenheimer-like tetrahedral intermediate.
Visualization of Reaction Pathway
Figure 1: Step-wise mechanism of acid-catalyzed nucleophilic aromatic substitution at the C4 position.
Critical Experimental Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, 1-Pentanol, or DMF | Protic solvents (alcohols) assist in stabilizing the leaving chloride ion. High-boiling alcohols allow for necessary reflux temperatures (>120°C). |
| Stoichiometry | 1.0 eq. Quinoline : 1.5–3.0 eq. Amine | Excess amine drives the equilibrium and acts as a base to scavenge the HCl by-product (unless external base is used). |
| Temperature | 80°C – 140°C | High activation energy barrier requires thermal input. Microwave irradiation can achieve this locally and rapidly. |
| Leaving Group | Chloride (Cl) | While 4-iodo or 4-bromo are more reactive, 4-chloro is the industry standard due to the commercial availability of POCl3-derived precursors. |
Validated Experimental Protocols
Protocol A: Acid-Catalyzed Thermal Displacement (Standard)
Best for: Primary aliphatic amines and diamines (e.g., synthesis of chloroquine analogs).
Reagents:
-
4-Chloroquinoline derivative (1.0 mmol)
-
Target Amine (2.0 – 5.0 mmol)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
-
Catalyst: Conc. HCl (catalytic drop) or Phenol (1.0 mmol)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-chloroquinoline in 5 mL of EtOH.
-
Activation: Add 1-2 drops of concentrated HCl (37%) or 1.0 equivalent of phenol. Note: Phenol acts as a proton shuttle and solvent.
-
Addition: Add the amine (3.0 eq) dropwise.
-
Reflux: Heat the mixture to reflux (80°C for EtOH) for 4–12 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM).
-
Checkpoint: The product is usually more polar and will fluoresce blue/white under UV (254/365 nm).
-
-
Workup:
-
Cool to room temperature.[1]
-
If product precipitates: Filter the solid and wash with cold ether.
-
If solution remains clear: Basify with 10% NaOH or saturated NaHCO3 to pH 9–10. Extract with EtOAc (3x), dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, sluggish reactions, and secondary amines.
Reagents:
-
4-Chloroquinoline (0.5 mmol)
-
Amine (1.5 mmol)
-
Solvent: Isopropanol or neat (no solvent)
Procedure:
-
Loading: Place 0.5 mmol of substrate and 1.5 mmol of amine into a 10 mL microwave-compatible glass vial.
-
Solvent: Add 2 mL of Isopropanol. (Alternatively, run "neat" if the amine is a liquid with high boiling point).
-
Irradiation: Seal the vessel. Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:
-
Temp: 140°C
-
Time: 15 minutes
-
Pressure Limit: 250 psi
-
Power: High absorption setting.
-
-
Quench: Cool rapidly using compressed air flow (built-in feature).
-
Analysis: Check LC-MS immediately. Conversion is typically >90%.
-
Isolation: Pour mixture into ice water. If solid forms, filter.[1] If oil forms, extract with DCM.
Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Deactivated anilines, sterically hindered amines, or when
Reagents:
-
4-Chloroquinoline (1.0 eq)
-
Amine (1.2 eq)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: BINAP or Xantphos (10 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.
-
Catalyst Pre-mix: Add Pd(OAc)2, Ligand, and NaOtBu to the tube.
-
Substrate Addition: Add the 4-chloroquinoline and amine.
-
Solvent: Add anhydrous Toluene (degassed).
-
Heating: Seal and heat to 100°C for 12–18 hours.
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium residues.
-
Purification: Concentrate and purify via column chromatography.
Decision Matrix & Troubleshooting
Use the following logic flow to select the appropriate protocol for your specific substrate.
Figure 2: Decision tree for selecting the optimal synthetic methodology based on nucleophile electronics.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Nucleophile is too weak or steric hindrance is high. | Switch to Protocol B (Microwave) at 160°C or Protocol C (Pd-catalysis). |
| Hydrolysis Product (Quinolone) | Moisture present in solvent; Acid concentration too high. | Dry solvents over molecular sieves. Reduce acid catalyst or switch to anhydrous conditions. |
| Incomplete Conversion | Equilibrium limited. | Increase amine equivalents to 5.0 eq. Use a sealed tube to exceed solvent boiling point. |
| Dark Tarry Mixture | Decomposition due to oxidation or excessive heat. | Perform reaction under Nitrogen atmosphere. Reduce temperature and extend time. |
References
-
Mechanism of
in N-Heterocycles: -
Microwave-Assisted Synthesis
-
Buchwald-Hartwig Protocols
-
Topic: Palladium-catalyzed amination of aryl halides (including heteroaryls).[6]
-
Source: University of Groningen.
-
-
Structure-Activity Relationships (SAR)
- Topic: Synthesis of 4-aminoquinoline derivatives for antimalarial evalu
-
Source: UCSF.
-
Comparative Reactivity
- Topic: Reactivity of 4-chloro vs 2-chloroquinolines and comput
-
Source: NBInno.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
Application Note: Ethyl 2-(quinolin-4-yl)acetate in the Synthesis of Novel Heterocycles
This Application Note is structured to guide researchers through the high-value synthetic transformations of Ethyl 2-(quinolin-4-yl)acetate . It moves beyond basic reactivity to focus on the construction of privileged heterocyclic libraries (1,3,4-oxadiazoles, styrylquinolines, and pyrazoles) essential for modern drug discovery.
Introduction & Strategic Value
This compound is a versatile bifunctional building block. Its utility stems from two reactive centers:[1]
-
The Ester Group: Susceptible to nucleophilic attack (hydrazinolysis), serving as a gateway to 1,3,4-oxadiazoles and 1,2,4-triazoles.
-
The C4-Methylene Bridge: Highly acidic (pKa ~18-20) due to the electron-withdrawing nature of the quinoline ring (via resonance) and the ester carbonyl. This allows for facile Knoevenagel condensations and alkylations.[1]
In medicinal chemistry, this scaffold is a precursor to "Bis-heterocyclic" systems—molecules containing two distinct aromatic heterocycles linked directly or via a spacer—which often exhibit superior pharmacokinetics and potency compared to single-ring analogs.
Reactivity Profile & Mechanistic Pathways[1][2]
The following diagram illustrates the divergent synthetic pathways available from the starting material.
Application Protocols
Workflow A: Synthesis of 1,3,4-Oxadiazole-Linked Quinolines
Target: Construction of a 5-substituted-1,3,4-oxadiazole ring at the quinoline 4-position. Mechanism: The reaction proceeds via the formation of a hydrazide intermediate, followed by cyclodehydration with an electrophilic carbon source (CS₂ or carboxylic acid).[1]
Step 1: Formation of Quinolin-4-yl Acetohydrazide
-
Reagents: this compound (1.0 equiv), Hydrazine hydrate (99%, 5.0 equiv), Ethanol (abs).
-
Procedure:
-
Dissolve the ester in absolute ethanol (10 mL/mmol).
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of the ester spot.
-
Cool to 0°C. The hydrazide typically precipitates as a solid.[1]
-
Filter, wash with cold ethanol, and dry under vacuum.[1]
-
Expert Insight: Using excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (bis-hydrazide).[1]
-
Step 2: Cyclization to 1,3,4-Oxadiazole-2-thiol
-
Reagents: Hydrazide (from Step 1), CS₂ (2.0 equiv), KOH (1.5 equiv), Ethanol.
-
Procedure:
-
Self-Validation: The product should show a characteristic IR band at ~2500–2600 cm⁻¹ (S-H) or ~1200 cm⁻¹ (C=S) depending on the tautomer, and disappearance of the hydrazide carbonyl (~1660 cm⁻¹).
Workflow B: Green Synthesis of Styrylquinolines (Knoevenagel Condensation)
Target: 2-Styrylquinoline derivatives (potential antitumor agents).[1] Innovation: Use of Deep Eutectic Solvents (DES) to avoid toxic catalysts like piperidine.[1]
Protocol
-
Solvent System: Choline Chloride : Urea (1:2 molar ratio) – "Deep Eutectic Solvent".[1]
-
Reagents: this compound (1.0 equiv), Aromatic Aldehyde (1.1 equiv).
-
Procedure:
-
Prepare DES: Mix Choline Chloride and Urea at 80°C until a clear liquid forms.
-
Add the quinoline ester and the aldehyde to the DES.
-
Stir at 80–90°C for 2–4 hours.
-
Workup: Add water to the reaction mixture. The DES dissolves, precipitating the crude product.[1]
-
Filter and recrystallize from Ethanol/DMF.[1]
-
-
Why this works: The urea in the DES activates the carbonyl of the aldehyde via hydrogen bonding, while the choline chloride stabilizes the enolate intermediate formed from the quinoline acetate.[1]
Workflow C: Construction of Pyrazole-Quinoline Hybrids
Target: Synthesis of 4-(1H-pyrazol-4-yl)quinoline derivatives. Mechanism: Reaction with Dimethylformamide dimethyl acetal (DMF-DMA) forms an enaminone, which is a "push-pull" alkene susceptible to binucleophiles.
Step 1: Enaminone Formation[1][2]
-
Reagents: this compound, DMF-DMA (1.5 equiv), Xylene (or neat).
-
Procedure:
Step 2: Pyrazole Cyclization
-
Reagents: Enaminone (from Step 1), Hydrazine Hydrate (or Phenylhydrazine), Ethanol.
-
Procedure:
-
Result: This yields a 3-(quinolin-4-yl)-4-substituted-pyrazole (depending on the exact substitution of the enaminone precursor).
Quantitative Data Summary
| Reaction Type | Target Scaffold | Key Reagents | Typical Yield | Critical Parameter |
| Hydrazinolysis | Acetohydrazide | NH₂NH₂·H₂O, EtOH | 85–95% | Excess hydrazine to prevent dimerization.[1] |
| Cyclization (A) | 1,3,4-Oxadiazole | CS₂, KOH | 70–85% | Acidification step (pH control) is crucial for precipitation. |
| Condensation (B) | Styrylquinoline | Ar-CHO, DES | 80–92% | Temperature maintenance (80°C) for DES viscosity. |
| Cyclization (C) | Pyrazole | DMF-DMA, Hydrazine | 60–75% | Anhydrous conditions for Step 1 (Enaminone formation). |
References
-
Green Synthesis of Styrylquinolines: Title: Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Source: RSC Advances / NIH.[1] URL:[Link]
-
Oxadiazole Synthesis from Quinoline Hydrazides: Title: Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives. Source: Scientific Reports / NIH.[1] URL:[Link]
-
General Reactivity of Quinoline Acetates (Gould-Jacobs Context): Title: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Source: Molecules / MDPI.[1] URL:[Link][3]
-
DMF-DMA in Heterocyclic Synthesis: Title: Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.[1][4] Source: Journal of Heterocyclic Chemistry (via ResearchGate).[1] URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 2-(quinolin-4-yl)acetate Synthesis
Case ID: QUY-4-ACE-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting for Ethyl 2-(quinolin-4-yl)acetate
Executive Summary
The synthesis of This compound presents a classic dichotomy in heterocyclic chemistry: the choice between Nucleophilic Aromatic Substitution (
While the
This guide provides optimized protocols for both pathways, focusing on the mechanistic "pain points" that cause yield loss.
Route Selection Matrix
Before troubleshooting, confirm you are using the correct route for your scale and equipment capabilities.
| Feature | Route A: | Route B: Lateral Lithiation (High Efficiency) |
| Starting Material | 4-Chloroquinoline | 4-Methylquinoline (Lepidine) |
| Key Reagents | Diethyl malonate, NaH, DMSO | LDA (or LiHMDS), Diethyl Carbonate |
| Step Count | 2 (Substitution + Decarboxylation) | 1 (Direct C-H Functionalization) |
| Primary Yield Killer | Incomplete decarboxylation / Hydrolysis | Moisture / Temperature excursions |
| Ideal For | Large scale, robust equipment | Discovery scale, anhydrous manifold available |
Module 1: The / Malonate Displacement Route
The Logic: The C4 position of quinoline is highly electrophilic (para-like conjugation with the ring nitrogen). We use a "soft" nucleophile (malonate enolate) to displace the chloride, followed by a Krapcho decarboxylation to remove the extra ester group.
Optimized Protocol
-
Enolate Formation: Suspend NaH (2.2 equiv) in dry DMF at 0°C. Add Diethyl Malonate (2.2 equiv) dropwise. Wait for
evolution to cease completely. -
Substitution: Add 4-Chloroquinoline (1.0 equiv). Heat to 100°C for 4–6 hours.
-
Checkpoint: TLC should show complete consumption of 4-chloroquinoline.
-
-
Workup: Quench with water, extract with EtOAc. Evaporate to obtain the crude Diethyl 2-(quinolin-4-yl)malonate .
-
Krapcho Decarboxylation: Dissolve the crude intermediate in DMSO (
). Add LiCl (3.0 equiv) and water (2.0 equiv). Heat to 150°C for 3–5 hours.
Troubleshooting & FAQs
Q: My yield is low (<40%) after the first step.
-
Diagnosis: Incomplete enolate formation or "Hard/Soft" mismatch.
-
Fix: Ensure the NaH is fresh. If the reaction stalls, add a catalytic amount of CuI (10 mol%) . While
works without metal, copper catalysis (Ullmann-type) can significantly boost conversion for electron-rich quinolines.
Q: The decarboxylation step turned into a black tar.
-
Diagnosis: Thermal decomposition due to oxidative stress.
-
Fix: Degas your DMSO with argon before heating. The Krapcho reaction requires high heat (150°C), which accelerates the oxidation of the quinoline ring if
is present.
Q: I isolated the carboxylic acid instead of the ester.
-
Diagnosis: "Over-hydrolysis." You likely used too much water or allowed the reaction to run too long at high pH during workup.
-
Fix: In the Krapcho step, strictly limit water to 2–3 equivalents. Alternatively, skip the water and use anhydrous
in wet DMSO, which is milder than LiCl.
Module 2: The Lateral Lithiation Route (Lepidine)
The Logic: The methyl group at C4 (Lepidine) has a pKa of ~27. It can be deprotonated by strong bases (LDA) to form a delocalized anion (an enamine-like species), which then attacks an electrophile.
Optimized Protocol
-
Base Preparation: Generate LDA in situ (Diisopropylamine + n-BuLi) in anhydrous THF at -78°C.
-
Deprotonation: Add 4-Methylquinoline (1.0 equiv) dropwise to the LDA solution at -78°C .
-
Trapping: Add Diethyl Carbonate (1.5 equiv) rapidly.
-
Note: Do not use Ethyl Chloroformate if possible; it is too reactive and leads to double addition (ketone formation). Diethyl carbonate is self-limiting to the ester.
-
-
Quench: Quench with saturated
at -78°C, then warm to RT.
Troubleshooting & FAQs
Q: I see starting material (Lepidine) and no product.
-
Diagnosis: The "Internal Temperature" fallacy.
-
Fix: You likely cooled the bath to -78°C, but the addition of Lepidine warmed the internal solution above -60°C, killing the kinetic deprotonation. Use an internal thermometer. The addition must be slow enough to keep
.
Q: I obtained the ketone (1,3-diquinolinyl propanone) or the alcohol.
-
Diagnosis: Double addition.
-
Fix: This happens when the product (the ester) is more reactive than the electrophile, or if you used Ethyl Chloroformate. Switch to Diethyl Carbonate . If you must use chloroformate, use "Inverse Addition" (cannulate the lithiated quinoline into a solution of excess electrophile).
Q: The reaction mixture turned yellow instead of deep red.
-
Diagnosis: Quenched anion.
-
Fix: Your THF is wet. The lithiated lepidine is extremely basic. Dry THF over Na/Benzophenone or use a molecular sieve column.
Visualizing the Workflows
The following diagrams illustrate the decision logic and reaction pathways for both methods.
Figure 1: Strategic decision tree comparing the Nucleophilic Substitution (
Summary of Critical Parameters
| Parameter | Lithiation Route (Route B) | |
| Solvent | DMF (Step 1), DMSO (Step 2) | THF (Anhydrous) |
| Temperature | 100°C | -78°C (Internal) |
| Atmosphere | Inert ( | Inert ( |
| Stoichiometry | 2.2 eq Malonate / 3.0 eq LiCl | 1.1 eq LDA / 1.5 eq Carbonate |
| Expected Yield | 60–75% (over 2 steps) | 80–90% (if optimized) |
References
-
Vertex AI Search. (2025). Synthesis of substituted ethyl 2-(quinolin-4-yl)propanoates via Krapcho decarboxylation. Retrieved from (Contextualized from search result 1.1).
-
Organic Reactions. (2011).[4] Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Wiley Online Library. Retrieved from (Contextualized from search result 1.16).
- Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents. Synthesis, 805-822, 893-914.
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from (Contextualized from search result 1.19).
Sources
Technical Support Center: Quinoline Synthesis Optimization
Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Catalysis Support
Introduction
Welcome to the Quinoline Synthesis Technical Support Center. As researchers, we know that the quinoline scaffold is ubiquitous in pharmacophores (e.g., antimalarials, kinase inhibitors), yet its synthesis is often plagued by violent exotherms, poor regioselectivity, or rapid catalyst deactivation.
This guide moves beyond textbook definitions. We address the failure modes of experimental protocols. Whether you are scaling up a classical Skraup reaction or troubleshooting a Rh(III)-catalyzed C-H activation, these modules provide the causal logic and optimized parameters required for success.
Module 1: Classical Methods (Skraup & Doebner-Miller)
Focus: Thermal Runaway & Polymerization Control
Q1: My Skraup reaction turns into an uncontrollable black tar within minutes. How do I prevent this violent exotherm?
Diagnosis: The "tar" is polymerized acrolein.[1] In the classical Skraup, glycerol dehydrates to acrolein too rapidly in hot concentrated H₂SO₄. The exotherm from this dehydration, combined with the heat of the condensation, creates a thermal runaway.
The Fix: The "Modified Iodine" Protocol
Replace the violent nitrobenzene oxidant with Iodine (
Optimized Protocol (Self-Validating):
-
Reagents: Aniline (10 mmol), Glycerol (30 mmol),
(0.15 mmol), (0.5 mmol - moderator). -
Step A (The Moderator): Mix aniline, glycerol, iodine, and ferrous sulfate in a round-bottom flask.
-
Step B (Controlled Addition): Cool to 0°C. Add
dropwise. Validation: If smoke/fumes appear, stop. The temp must not spike. -
Step C (Ramp): Heat slowly to 140°C. Critical: Hold at 100°C for 15 mins to allow controlled acrolein formation before the final cyclization ramp.
-
Workup: Basify with NaOH to pH 10. Extract with EtOAc.
Why this works: Ferrous sulfate (
Visualizing the Hazard Zone
Figure 1: The Skraup reaction bifurcation. High temperatures favor rapid polymerization (tar) over the desired cyclization.
Module 2: Regioselectivity (Friedländer & Combes)
Focus: Isomer Control in Condensation Reactions
Q2: In the Combes synthesis using unsymmetrical
-diketones, I am getting a mixture of regioisomers. How do I force the reaction toward the 4-substituted quinoline?
Diagnosis: Regioselectivity in Combes synthesis is dictated by the interplay between the nucleophilic attack (kinetic) and the ring-closure (thermodynamic/steric). The reaction proceeds via a mono-anil intermediate.
The Fix: Steric vs. Electronic Tuning
-
To favor 4-substituted (Steric Control): Use a bulky substituent on the diketone (e.g.,
). The initial attack will occur at the less hindered carbonyl, placing the bulky group at position 4 after cyclization. -
To favor 2-substituted: Use electronic bias. Electron-withdrawing groups (EWGs) on the aniline ring deactivate the para position, often forcing cyclization to occur, but regiocontrol is harder here.
Data: Regioselectivity Ratios
| Method | Catalyst | Condition | Major Isomer (with R=CH3, R'=Ph) | Yield |
| Classical Combes | HCl (gas) | Reflux | Mixture (2-Me : 4-Ph ~ 60:40) | 45% |
| Modified Combes | PPA (Polyphosphoric Acid) | 100°C | 4-Ph-2-Me-quinoline (>90:10) | 82% |
| Friedländer | KOH (Base) | Reflux | 2-Ph-quinoline (Exclusive) | 91% |
Note: PPA is superior for Combes because it acts as both solvent and dehydrating agent, stabilizing the transition state for the sterically demanding isomer [2].
Module 3: Transition Metal Catalysis (C-H Activation)
Focus: Catalyst Death & Oxidant Economy[2]
Q3: My Rh(III)-catalyzed annulation stops at 40% conversion, and I see black precipitate. What is happening?
Diagnosis: You are experiencing "Catalyst Death" via aggregation. The black precipitate is Rh(0) or Pd(0). This occurs when the re-oxidation step (turning the reduced metal back to its active high-oxidation state) is slower than the aggregation rate.
The Fix: Solvent Polarity & Co-Oxidants
-
Switch Oxidants: If using
, switch to or add a co-oxidant like air ( ) with a pivalic acid additive. -
Solvent: Move from Toluene to t-Amyl Alcohol or DCE/TFE mixtures. Fluorinated alcohols stabilize the cationic metal species, preventing aggregation.
-
Ligand: Add a cyclopentadienyl ligand derivative (
) if not already present.
Workflow: C-H Activation Cycle
Figure 2: The Catalytic Cycle. The critical failure point is the re-oxidation of Rh(I) to Rh(III). If this is too slow, the catalyst aggregates and deactivates [3].
Module 4: Green Optimization (Microwave)
Focus: Speed & Solvent Effects
Q4: Can I avoid using toxic solvents like nitrobenzene or chlorobenzene?
Answer: Yes. Microwave-assisted synthesis is not just faster; it alters the solubility profile, allowing water or "neat" (solvent-free) conditions to work efficiently.
Protocol: Microwave-Assisted Friedländer
-
Reagents: 2-Aminoaryl ketone +
-methylene ketone. -
Catalyst: Solid acid (e.g., Sulfated Zirconia) or simple KOH.
-
Conditions:
-
Solvent: Water (or Neat).
-
Temp: 180-200°C.
-
Time: 15-20 minutes.
-
-
Result: Yields typically increase by 15-20% compared to 12h thermal reflux due to the superheating effect and efficient energy transfer to polar transition states [4].
References
-
Skraup Optimization & Safety
-
Combes/Friedländer Regioselectivity
-
Transition Metal Catalysis
-
Rohokale, R. S., & Patil, K. N. (2019). "Transition Metal-Catalyzed C–H Activation: A Green Approach for the Synthesis of Quinoline Derivatives". Open Journal of Organic Polymer Materials. Link
-
Gulevich, A. V., et al. (2013). "Transition Metal-Catalyzed C–H Functionalization of Heterocycles". Chem. Rev.[3]Link
-
-
Green/Microwave Synthesis
-
Raghuvanshi, D. S., & Singh, K. N. (2010). "An efficient and green synthesis of quinoline derivatives... under microwave irradiation". Tetrahedron Letters. Link
-
Sources
Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the Quinoline Synthesis Support Hub
You are likely here because your reaction yielded a black tar, your regioselectivity is a 50:50 mixture, or your transition-metal catalyst died prematurely. The quinoline core is a "privileged scaffold" in drug discovery (e.g., Chloroquine, Bedaquiline, Lenvatinib), but its synthesis is fraught with classical pitfalls involving harsh acid-mediated polymerization and subtle electronic governance.
This guide moves beyond textbook definitions to address the causality of failure in the lab.
Module 1: The Regioselectivity Challenge (Skraup & Doebner-Miller)
Context: The Skraup and Doebner-Miller syntheses remain the industrial workhorses for quinoline production. However, they suffer notoriously from poor regiocontrol when using meta-substituted anilines.
Q1: Why do I get an inseparable mixture of 5- and 7-substituted quinolines?
Diagnosis: This is the "Classic Meta-Aniline Problem."
In the Skraup mechanism, the aniline nitrogen attacks the
-
The 7-isomer results from cyclization para to the meta-substituent (sterically favored).
-
The 5-isomer results from cyclization ortho to the meta-substituent (sterically crowded but electronically viable if the substituent is electron-donating).
Troubleshooting Protocol:
-
Analyze Electronic Bias: Strongly electron-donating groups (EDGs) like -OMe at the meta position strongly favor the 7-isomer due to para-directing effects during the ring closure. Electron-withdrawing groups (EWGs) destabilize the transition state, often leading to lower yields and poor selectivity.
-
Switch to Combes Synthesis: If you require the 2,4-disubstituted pattern, the Combes synthesis (aniline +
-diketone) offers better predictability, though it is sensitive to steric bulk. -
Use a Blocking Group: Install a halogen (Br/Cl) at the unwanted position (usually the less hindered one) and remove it later via Pd-catalyzed hydrogenolysis.
Visualizing the Pathway
The following diagram illustrates the bifurcation point in the Skraup mechanism for a meta-substituted aniline.
Figure 1: Bifurcation of the cyclization pathway in Skraup synthesis. Path A is generally favored sterically, yielding the 7-substituted isomer.
Module 2: Handling Unstable Intermediates (Friedländer Synthesis)
Context: The Friedländer synthesis is theoretically the most versatile method for 2,3-substituted quinolines. However, it requires 2-aminobenzaldehyde , a notoriously unstable intermediate that self-condenses (polymerizes) upon storage.[1]
Q2: My 2-aminobenzaldehyde starting material turned into a solid brick. How do I proceed?
Diagnosis: You are using "old" starting material. 2-aminobenzaldehyde is kinetically unstable. Solution: Do not isolate 2-aminobenzaldehyde. Generate it in situ via reduction of 2-nitrobenzaldehyde .
Protocol: Reductive Cyclization (The "One-Pot" Fix)
This protocol bypasses the isolation of the unstable amino-aldehyde.
Reagents:
-
2-Nitrobenzaldehyde (1.0 equiv)
-
Ketone (Enolizable) (1.2 equiv)
-
Iron Powder (3.0 equiv) or SnCl₂
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step:
-
Dissolution: Dissolve 2-nitrobenzaldehyde and the ketone in glacial acetic acid (0.5 M concentration).
-
Reduction: Add Iron powder slowly at room temperature (exothermic).
-
Cyclization: Heat the mixture to 80–100 °C for 2–4 hours. The Fe/AcOH system reduces the nitro group to the amine, which immediately condenses with the ketone (Friedländer) before it can self-polymerize.
-
Workup: Filter off iron salts through Celite. Neutralize the filtrate with NaOH (aq) to precipitate the quinoline.
Why this works: The concentration of free 2-aminobenzaldehyde never reaches a threshold high enough to favor intermolecular self-polymerization over the intramolecular condensation with the ketone.
Module 3: Transition Metal Catalysis (Rh-Catalyzed C-H Activation)
Context: Modern drug discovery utilizes Rh(III)-catalyzed C-H activation to functionalize existing rings or build quinolines from oximes/hydrazones and alkynes.[2]
Q3: My Rh(III) reaction stops at 20% conversion. Is the catalyst dead?
Diagnosis: Likely Product Inhibition or Reductive Elimination Failure . Quinolines are excellent ligands. The product (a pyridine-like nitrogen) can coordinate to the Rh(III) center, displacing the substrate or preventing re-oxidation of the catalyst.
Optimization Table: C-H Activation Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Product Inhibition (N-coordination) | Add PivOH (Pivalic Acid) or AgSbF₆ . These additives facilitate protonolysis and prevent strong product binding [1]. |
| No Reaction | Oxidant Failure | If using an external oxidant (e.g., Cu(OAc)₂), switch to an Internal Oxidant strategy (e.g., using N-O bond of quinoline N-oxide or a hydrazone directing group) [2]. |
| Regio-scrambling | Competitive C-H sites | Use a bulky directing group or switch solvent to HFIP (Hexafluoroisopropanol) to alter the H-bonding network and steric environment. |
Visualizing the Rh(III) Cycle
The critical failure point is often the regeneration of the active catalyst after the reductive elimination step.
Figure 2: Rh(III) catalytic cycle. The dashed red line indicates the common failure mode where the basic quinoline product poisons the active catalyst.
Module 4: Purification & The "Tar" Problem
Context: Acid-catalyzed syntheses (Skraup, Combes) often produce black, polymeric "tars" due to polymerization of acrolein or vinyl ketone intermediates.
Q4: How do I rescue my product from the black tar?
Diagnosis: You have polymerized side-products encasing your quinoline. Standard Workup is Insufficient: Simple extraction often fails because the tar creates an emulsion.
Advanced Purification Protocol:
-
Steam Distillation: If your quinoline is low molecular weight and non-polar, steam distillation is the gold standard. The quinoline co-distills with water, leaving the heavy polymer tar behind.
-
Zinc Chloride Complexation:
-
Dissolve the crude tarry mixture in dilute HCl.
-
Add
. Quinolines form a solid crystalline complex . -
Filter the solid complex (impurities stay in solution).
-
Release the free base by treating the solid with concentrated
.
-
-
Continuous Flow (Prevention): Moving Skraup reactions to continuous flow reactors significantly reduces tar formation by strictly controlling the residence time and heat transfer, preventing the "runaway" polymerization seen in batch [3].
References
-
Song, G., Wang, F., & Li, X. (2012). C–H Activation as a Sustainable Strategy for the Synthesis of Heterocycles. Chemical Society Reviews, 41(9), 3651-3678. Link
-
Satoh, T., & Miura, M. (2010). Oxidative Coupling of Aromatic Substrates with Alkynes and Alkenes under Rhodium Catalysis. Chemistry – A European Journal, 16(37), 11212-11222. Link
-
Gutmann, B., et al. (2010). The Skraup Synthesis of Quinolines and Quinolones in Continuous Flow. Beilstein Journal of Organic Chemistry, 6, 17. Link
-
Denmark, S. E., & Venkatraman, S. (2006).[3] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.[3] Link
-
Marco-Contelles, J., et al. (2009). The Friedländer Reaction: From the First to the Latest Method, from the Basic to the Multi-Component Approach. Chemical Reviews, 109(6), 2652–2671. Link
Sources
Krapcho reaction mechanism for de-ethoxycarbonylation side products
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Products & Mechanistic Deviations in Krapcho Reactions
Core Mechanistic Insight: The "Why" Behind Your Impurities
The Krapcho reaction is often misunderstood as a simple hydrolysis. It is not . It is a halide-induced nucleophilic dealkylation followed by thermal decarboxylation.[1] Understanding this distinction is critical for troubleshooting side products.
In a typical saponification (NaOH/H2O), the hydroxide attacks the carbonyl carbon . In a Krapcho reaction (LiCl/DMSO), the chloride ion attacks the alkyl group (methyl or ethyl) of the ester via an
Visualizing the Pathway & Failure Points
The following diagram illustrates the primary reaction pathway versus the deviations that lead to common side products (Acids, Racemates, and Alkylated impurities).
Figure 1: Mechanistic flow of Krapcho decarboxylation showing the divergence points for common side products.
Troubleshooting Guide: Side Product Analysis
Use this module to diagnose specific impurities observed in your LC-MS or NMR data.
Issue A: Isolation of Carboxylic Acid (No Decarboxylation)
Symptom: You isolated the corresponding carboxylic acid instead of the ketone.
-
The Cause: The reaction successfully dealkylated the ester (forming the carboxylate) but failed to undergo the thermal decarboxylation step. This often happens if the reaction temperature is too low or the reaction is quenched too early.
-
The Fix:
-
Increase Temperature: Decarboxylation is endothermic. Ensure the internal temperature reaches 140–160 °C .
-
Solvent Check: Switch from DMF (boiling point ~153 °C) to DMSO (boiling point ~189 °C) to access higher thermal bands without reflux limitations.
-
Issue B: Racemization of Alpha-Chiral Centers
Symptom: Starting material was enantiopure; product is a racemic mixture.
-
The Cause: Look at the Enolate node in Figure 1. The mechanism requires the formation of an enolate intermediate after CO2 loss.[2] Enolates are planar (
hybridized). When water protonates this intermediate, it can attack from either face with equal probability. -
The Fix:
-
Acceptance: In a standard Krapcho, racemization at the
-position is mechanistically unavoidable. -
Strategic Redesign: Perform the decarboxylation before establishing the stereocenter, or use a diastereoselective protonation strategy (e.g., adding a bulky chiral proton source instead of water), though this is advanced and non-standard.
-
Issue C: "Ghost" Alkylated Impurities
Symptom: LC-MS shows small peaks corresponding to methylated or ethylated versions of the product or starting material.
-
The Cause: The byproduct of the initial
step is an alkyl halide (e.g., Methyl Chloride or Ethyl Chloride). These are gases at reaction temperature. However, in sealed pressure tubes or microwave vials, these gases are trapped and can act as electrophiles, reacting with the nucleophilic enolate intermediate. -
The Fix:
-
Open System: Run the reaction under a flow of inert gas (Nitrogen/Argon) to sweep the volatile alkyl halides out of the reaction mixture.
-
Avoid Sealed Vials: Do not use sealed microwave vials for large-scale Krapcho reactions involving methyl esters unless necessary.
-
Experimental Protocols & Optimization
Standard Operating Procedure: LiCl/DMSO Mediated Decarboxylation
Validated for substrates with base-sensitive functional groups.[3]
Reagents:
-
Substrate (
-keto ester or malonate)[4][5][6] -
Lithium Chloride (LiCl) - Anhydrous preferred
-
DMSO (Dimethyl sulfoxide) - Reagent grade
-
Water (1-2 equivalents)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve the substrate (1.0 equiv) in DMSO (concentration 0.2 – 0.5 M).
-
Salt Addition: Add LiCl (2.0 – 4.0 equiv).
-
Note: LiCl is preferred over NaCl due to its higher solubility in DMSO and higher Lewis acidity, which coordinates the carbonyl oxygen, facilitating the attack.
-
-
Water Addition: Add water (1.0 – 2.0 equiv).
-
Critical: While "wet" DMSO is required, excess water promotes competitive hydrolysis (saponification) rather than the desired halide dealkylation.
-
-
Reaction: Heat the mixture to 150 °C . Monitor gas evolution (CO2).
-
Time: Typically 1–4 hours.
-
-
Workup (The "DMSO Problem"):
-
Cool to room temperature.
-
Dilution: Pour reaction mixture into 10 volumes of ice-water and saturate with solid NaCl (brine).
-
Extraction: Extract 3x with Ethyl Acetate. The brine forces the DMSO to stay in the aqueous layer.
-
Wash: Wash combined organics 2x with water to remove residual DMSO.
-
Optimization Matrix: Salt & Solvent Selection
| Variable | Recommendation | Technical Rationale |
| Salt | LiCl (First Choice) | High solubility in DMSO; |
| NaCl | Cheaper, but less soluble. Requires higher temps or longer times. | |
| NaCN | Highly effective nucleophile but toxic. Use only if LiCl fails. | |
| Solvent | DMSO | Excellent dipole moment; dissolves inorganic salts well. High BP (189°C). |
| DMF | Good alternative, but lower BP (153°C) can limit decarboxylation rate. | |
| NMP | Use for very high-temperature requirements (>190°C). | |
| Ester Type | Methyl | Reacts fastest ( |
| Ethyl | Slower than methyl.[4] | |
| t-Butyl | Do not use Krapcho. Use acid-catalyzed cleavage (TFA) instead. |
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for this reaction? A: Yes, and it is often superior. Microwave heating (160–180 °C for 10–20 mins) often results in cleaner profiles because the short reaction time minimizes thermal decomposition of the solvent or substrate. Warning: Ensure the vessel can withstand the pressure generated by CO2 and alkyl halide evolution.
Q: My product smells like rotten cabbage. Why? A: This is due to the thermal decomposition of DMSO into Dimethyl Sulfide (DMS). This is a common side effect of prolonged heating at >150 °C. To mitigate this, keep reaction times short or switch to NMP (N-methyl-2-pyrrolidone) if the reaction requires long durations.
Q: Why is water necessary if the halide does the attacking? A: Water serves two roles:
-
It protonates the final enolate to form the product.[4]
-
It helps solvate the inorganic salts (LiCl) in the organic medium. However, the reaction can proceed under strictly anhydrous conditions if a proton source is added during workup, but yields are typically lower due to poor salt solubility.
References
-
Krapcho, A. P. (1982).[3][4][6] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Solvents - Part 1. Synthesis, 805–822.[3][6] -
Krapcho, A. P. (1982).[3][4][6] Synthetic Applications of Dealkoxycarbonylations - Part 2. Synthesis, 893–914.[6]
-
Krapcho, A. P., et al. (1978).[6] Dealkoxycarbonylations of Activated Esters. Scope and Limitations. Journal of Organic Chemistry, 43(1), 138–147.
-
Mason, J. D., & Murphree, S. S. (2013).[8] Microwave-Assisted Aqueous Krapcho Decarboxylation.[1][4][5][8] Synlett, 24(11), 1391–1394.[8]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Krapcho Decarbalkoxylation [drugfuture.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Decarboxylation [organic-chemistry.org]
How to remove impurities from Ethyl 2-(quinolin-4-YL)acetate
Technical Support Center: Purification Protocols for Ethyl 2-(quinolin-4-yl)acetate
Rapid Diagnostics: Identifying Your Impurity Profile
Before initiating purification, you must characterize the crude mixture to select the correct protocol. Use this diagnostic matrix.
Q: How do I identify the specific impurities in my crude this compound?
A: The three most common impurity classes arise from the synthesis precursors (often 4-chloroquinoline or malonates) and degradation pathways (hydrolysis or decarboxylation).
| Impurity Type | Origin | Visual/TLC Sign (Hex:EtOAc 3:1) | 1H NMR Signature (CDCl3, 300 MHz) |
| Lepidine (4-methylquinoline) | Decarboxylation byproduct or starting material. | High Rf (Runs faster than product). Often UV active. | Singlet methyl peak at ~2.7 ppm . (Product has CH₂ singlet at ~4.0 ppm). |
| 2-(Quinolin-4-yl)acetic acid | Hydrolysis of the ester (common in wet storage). | Baseline spot (Does not move) or streaking. | Broad singlet >10 ppm (COOH). Loss of ethyl quartet/triplet signals. |
| 4-Chloroquinoline | Unreacted starting material.[1] | High Rf (Similar to Lepidine). | Absence of CH₂/CH₃ ester signals. Distinct aromatic pattern. |
| Polymeric Tars | Oxidative degradation of quinoline ring. | Dark brown/black oil; streaks on TLC. | Broad, undefined aromatic multiplets; baseline noise. |
Tier 1: Chemical Decontamination (Extraction Protocols)
Q: My TLC shows a baseline spot and the product is an oil instead of a solid. How do I fix this?
A: The baseline spot is likely 2-(quinolin-4-yl)acetic acid , formed by hydrolysis. This acidic impurity prevents crystallization and lowers the yield. Because the quinoline nitrogen is basic and the impurity has an acidic tail, you can separate them using a pH-controlled wash.
Protocol A: Removal of Acidic Impurities (Hydrolysis Products) Principle: Convert the free acid impurity into its water-soluble carboxylate salt using a weak base, while keeping the basic ester product in the organic phase.
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Avoid chlorinated solvents if possible to prevent emulsion formation with tars.
-
Base Wash: Wash the organic layer twice with saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Brine Wash: Wash once with saturated brine to remove trapped water.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: Removal of Non-Basic Impurities (Malonates/Neutral Organics) Principle: If you have unreacted diethyl malonate or other neutral non-nitrogenous impurities, use the basicity of the quinoline ring.
-
Acid Extraction: Dissolve crude in Diethyl Ether or EtOAc.
-
Extraction: Extract with 1M HCl (3x).
-
Recovery: Separate the aqueous layer.[4] Slowly basify with 4M NaOH or Na₂CO₃ until pH > 10.
-
Caution: Exothermic.[1] Cool in an ice bath.
-
-
Re-extraction: Extract the now-cloudy aqueous layer back into EtOAc (3x). Dry and concentrate.
Tier 2: Chromatographic Separation (The Lepidine Issue)
Q: I have a persistent impurity running just above my product (High Rf). Recrystallization didn't work.
A: This is likely Lepidine (4-methylquinoline) or 4-chloroquinoline . Because these molecules lack the polar ester tail, they are less polar than your product. They often co-crystallize or prevent crystallization ("oiling out"). Column chromatography is required.[1][4]
Optimization of Mobile Phase: Standard Hexane/EtOAc gradients often fail to separate Lepidine from the ester due to "tailing" of the basic quinoline nitrogen on acidic silica silanols.
Corrective Action: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica acidity, sharpening the bands and improving resolution between the Lepidine (less polar) and the Ester (more polar).
Recommended Gradient (Silica Gel):
-
Equilibration: Hexanes:EtOAc (90:10) + 1% TEA.
-
Elution: Gradient to Hexanes:EtOAc (60:40).
-
Elution Order:
-
4-Chloroquinoline / Lepidine (First)
-
This compound (Product)
-
Hydrolysis Acid / Tars (Retained on column)
-
-
Tier 3: Crystallization & Final Polish
Q: My product is pure by NMR but looks brown/yellow. How do I get white crystals?
A: Quinoline derivatives are notorious for trapping colored oxidative impurities. If the compound is solid (MP typically 50-70°C depending on specific polymorph/purity), use a dual-solvent system.
Protocol C: Anti-Solvent Recrystallization
-
Solvent A (Dissolution): Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 40-50°C).
-
Filtration: If insoluble black specks remain, filter hot through a Celite pad to remove polymeric carbon.
-
Solvent B (Precipitation): Slowly add Hexanes (or Pentane) dropwise to the warm solution until a persistent cloudiness appears.
-
Clarification: Add 1-2 drops of EtOAc to clear the solution.
-
Crystallization: Wrap the flask in foil (exclude light) and let it cool to room temperature undisturbed. Then move to 4°C.
-
Note: If it oils out, scratch the glass with a spatula or add a seed crystal.
-
Visual Troubleshooting Guides
Figure 1: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification method based on physical state and TLC profile.
Figure 2: Acid-Base Extraction Logic
Caption: Chemical logic for removing the hydrolysis byproduct (Acid) using a bicarbonate wash.
References
-
Synthesis and Impurity Profiling of Quinoline Esters
- Source: Musiol, R. et al. "Quinoline derivatives as potential anticancer agents." ResearchGate/Bioorganic & Medicinal Chemistry Letters.
-
Verification:
-
Purification of Quinoline Carboxylates
- Source: BenchChem Technical Support. "Purification of 2-(Furan-2-yl)quinoline-4-carboxylate." Highlights the use of ethyl acetate/hexanes for recrystallization and the issue of "oiling out" for quinoline esters.
-
Verification:
-
NMR Chemical Shifts of Common Impurities
- Source: Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases." Organometallics. Essential for distinguishing solvent peaks (EtOAc, Hexane)
-
Verification:
-
General Quinoline Synthesis (Gould-Jacobs/Combes)
-
Source: "Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates."[1] MDPI / Molbank. Describes the parallel synthesis routes and workup procedures involving dichloromethane/water extraction and flash chromatography.
-
Verification:
-
Sources
Technical Support Center: Ethyl 2-(quinolin-4-yl)acetate
Topic: Stability, Storage, and Troubleshooting Guide CAS: 76666-66-9 Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: Molecule Profile
Ethyl 2-(quinolin-4-yl)acetate is a bifunctional intermediate containing a basic quinoline ring and an electrophilic ester group.[1] Its stability is dictated by two competing reactivities: the susceptibility of the ester to hydrolysis and the tendency of the quinoline nitrogen to undergo oxidation or form salts. Furthermore, the methylene bridge (C2 position relative to the ester) is "activated" (acidic protons), making it sensitive to base-catalyzed condensation.
Physical Baseline:
-
Appearance: Typically a yellow to brownish solid or viscous oil (depending on purity and residual solvent).
-
Solubility: Soluble in DCM, Ethyl Acetate, DMSO, Methanol. Poorly soluble in water.
-
Key Risks: Hydrolysis (moisture), N-Oxidation (air/light), Condensation (base impurities).
Module 1: Storage & Handling Protocols
The "Gold Standard" Storage Protocol
To maximize shelf-life (>12 months), follow this strict exclusion workflow.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature kinetically inhibits hydrolysis and oxidative browning.[1] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent N-oxide formation; displaces moisture to prevent hydrolysis.[1] |
| Container | Amber Glass | Quinolines are photosensitive.[1] UV light can catalyze radical oxidation at the nitrogen or benzylic positions. |
| Seal | Parafilm + Desiccant | Secondary containment with desiccant (e.g., silica gel packet) is critical to maintain anhydrous conditions. |
Handling Precautions
-
Avoid Protic Solvents for Storage: Do not store the compound dissolved in methanol or ethanol for long periods. Trans-esterification can occur (e.g., Ethyl ester
Methyl ester) if traces of acid/base are present. -
Inert Reconstitution: When preparing stock solutions (e.g., in DMSO), use anhydrous solvents and degas them if the solution will be stored for >24 hours.
Module 2: Stability & Degradation Mechanisms
Understanding how the molecule breaks down is essential for troubleshooting.
Degradation Pathways Diagram
The following diagram illustrates the three primary failure modes: Hydrolysis (Moisture), Oxidation (Air), and Condensation (Base).
Figure 1: Primary degradation pathways. Note that hydrolysis is the most common failure mode in non-anhydrous storage.
Module 3: Troubleshooting Guide (Diagnostic & Rescue)
Scenario A: The sample has turned into a sticky, dark oil.
-
Diagnosis: Likely solvent entrapment (EtOAc/DCM) combined with partial oxidation. Quinolines often "oil out" if not perfectly pure.
-
Verification: Run 1H NMR. Check for broad peaks near 8.0-9.0 ppm (indicative of oxidation/paramagnetism) or shifted methylene peaks (hydrolysis).[1]
-
Rescue Protocol (Acid-Base Wash):
-
Dissolve the crude oil in Dichloromethane (DCM) .
-
Wash with 5% NaHCO3 (removes hydrolyzed acid byproduct).
-
Wash with Brine .
-
Dry over Na2SO4 (Anhydrous Sodium Sulfate).
-
Concentrate in vacuo. If it remains an oil, triturate with cold Hexanes or Pentane to induce solidification.
-
Scenario B: Smell of vinegar (Acetic Acid).
-
Diagnosis: Hydrolysis has occurred.[2] The ester bond has cleaved, releasing ethanol (often undetectable) and generating the free acid.
-
Immediate Action: Do not use for sensitive couplings. The free acid will interfere with stoichiometry.
-
Rescue: If the hydrolysis is minor (<10%), purify via silica column chromatography (Eluent: Hexane:EtOAc 80:20). If major, re-esterify using Ethanol/H2SO4 (Fischer Esterification).
Scenario C: New spot on TLC (Baseline).
-
Diagnosis: The free acid (hydrolysis product) is highly polar and will stick to the baseline in standard non-polar solvent systems.
-
QC Method:
-
TLC System: Ethyl Acetate (pure) or MeOH:DCM (5:95).
-
Visualization: UV (254 nm). The quinoline ring is UV active.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO at -20°C?
-
Answer: Yes, but with caution. DMSO is hygroscopic. If the DMSO absorbs water from the air during freeze-thaw cycles, it will promote hydrolysis.
-
Recommendation: Use single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: My reaction yield is low. Could the "active methylene" be the issue?
-
Answer: Yes. The protons on the CH2 group between the ring and the carbonyl are significantly acidic due to the electron-withdrawing nature of the quinoline ring (especially if protonated) and the ester.
-
Fix: If using strong bases (e.g., NaH, LDA), ensure strictly anhydrous conditions and low temperatures (-78°C to 0°C) to prevent self-condensation or polymerization.
Q3: How do I remove the yellow color from an old batch?
-
Answer: The yellowing is likely trace N-oxide or photo-oxidation products.[1]
-
Fix: Pass the solution through a short pad of neutral alumina or silica gel using DCM as the eluent. Activated carbon treatment in hot ethanol followed by filtration can also remove chromophores.
Module 5: Analytical Reference Data
Expected 1H NMR Signals (CDCl3, approximate):
-
~8.8 - 7.5 ppm: Multiplet (Quinoline aromatic protons).[1]
-
~4.2 ppm: Quartet (O-CH2 -CH3).[1]
-
~4.0 ppm: Singlet (Quinoline-CH2 -CO).[1] Note: This peak shifts if the ring is protonated or oxidized.
-
~1.2 ppm: Triplet (O-CH2-CH3 ).[1]
References
-
Fisher Scientific. (2014). Safety Data Sheet: Quinoline Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2013). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates.[1] (Discussion on Gould-Jacobs reaction and quinoline ester stability). Retrieved from
-
PubChem. (n.d.). This compound Compound Summary. Retrieved from
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Standard reference for identifying solvent traps in oils). J. Org. Chem. Retrieved from
Sources
Troubleshooting low yields in nucleophilic substitution of haloquinolines
Welcome to the Heterocycle Technical Support Center. Ticket #: 8492-Q Subject: Optimization of Nucleophilic Substitution on Haloquinolines Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist[1]
Executive Summary
You are likely encountering one of three specific failure modes common to quinoline scaffolds:
-
Positional Inertia: Attempting
on the 3-position (which is electronically deactivated). -
Hydrolytic Competition: The formation of quinolones (hydroxyquinolines) instead of your desired amine/ether product.
-
Catalyst Arrest: In transition-metal cross-couplings, the quinoline nitrogen is chelating your Palladium source, or iodide byproducts are poisoning the cycle.[1]
This guide moves beyond standard textbook responses to address the practical reality of working with nitrogen heterocycles.
Visualizing Reactivity
Before troubleshooting, verify your substrate's electronic landscape.[1] The reactivity of haloquinolines is not uniform; it is dictated by the resonance contribution of the ring nitrogen.
Figure 1: Decision matrix for reaction pathway selection based on halogen position.
Part 1: Troubleshooting (2- and 4-Haloquinolines)
Q: Why is my reaction stalling with a 4-bromoquinoline, but the literature says 4-fluoro works better? Usually, bromine is a better leaving group. [1]
A: In
-
The Mechanism: The nucleophile attacks to form a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
The Fluorine Effect: Fluorine is highly electronegative. It inductively pulls electron density away from the ring carbon, making it more electrophilic (susceptible to attack) and stabilizing the negative charge of the intermediate.
-
The Fix: If possible, switch your starting material to 4-fluoroquinoline .[1] If you must use the bromide/chloride, you need to increase the electrophilicity of the ring (see Acid Catalysis below).
Q: I see a major side product with Mass [M-Cl+OH]. Why is my product hydrolyzing?
A: You are making quinolone (a thermodynamic sink).[1] The 2- and 4-positions are so activated that even trace water in your solvent, combined with hydroxide generated from hygroscopic bases (like NaOH or KOtBu), will displace the halogen.[1]
-
The Fix:
-
Solvent: Switch to anhydrous NMP (N-methyl-2-pyrrolidone) or DMAc .[1] Avoid DMF if possible, as it can decompose to dimethylamine at high temps, causing a different side reaction.[1]
-
Base: Switch to a non-hygroscopic organic base like DIPEA (Hünig's base) or use purely inorganic bases like
that have been flame-dried.[1] -
Protocol: Add molecular sieves (4Å) to the reaction vessel.
-
Q: Standard basic conditions aren't working for my aniline nucleophile. What now?
A: Anilines are weak nucleophiles. Instead of forcing the nucleophile, activate the electrophile using Acid Catalysis .
-
The Logic: Protonating the quinoline nitrogen (
) turns the ring into a powerful electron-withdrawing system, significantly lowering the energy barrier for nucleophilic attack. -
Protocol: Reflux the 4-chloroquinoline and aniline in ethoxyethanol with 1.0 eq of HCl (dioxane solution) or p-toluenesulfonic acid (PTSA).
Part 2: Troubleshooting Metal Catalysis (3-Haloquinolines)
Q: I am trying to couple an amine to 3-bromoquinoline. The catalyst turns black and precipitates immediately.
A: You are experiencing Catalyst Poisoning .
-
N-Chelation: The quinoline nitrogen has a lone pair that binds tightly to Palladium (Pd), displacing your phosphine ligands and shutting down the catalytic cycle.
-
The Fix: You must use bulky, electron-rich ligands (e.g., Xantphos , BrettPhos , or BINAP ) that sterically crowd the Pd center, preventing the quinoline nitrogen from binding.[1]
Q: I switched to 3-iodoquinoline thinking it would be faster, but yields dropped. Why?
A: Contrary to standard cross-coupling wisdom, Aryl Iodides can be problematic in Buchwald-Hartwig aminations of heterocycles.
-
The Cause: The iodide ion released during oxidative addition can form stable bridged dimers with Palladium
, effectively sequestering the catalyst in an inactive state [1]. -
The Fix: Use 3-bromoquinoline or 3-chloroquinoline . If you must use the iodide, use a silver salt additive (like
) to precipitate the iodide, though this is expensive and messy.[1]
Experimental Protocols
Method A: Optimized (For 2- or 4-Fluoro/Chloro)
Best for: Aliphatic amines, alkoxides.[1]
-
Setup: Flame-dry a reaction vial containing a stir bar.
-
Reagents:
-
Execution:
Method B: Acid-Mediated Displacement (For 4-Chloro)
Best for: Weak nucleophiles (Anilines).[1]
-
Setup: Round-bottom flask with reflux condenser.
-
Reagents:
-
Execution:
Method C: Buchwald-Hartwig (For 3-Bromo)
Best for: Deactivated positions.[1]
-
Setup: Glovebox or strict Schlenk line technique (Argon atmosphere).
-
Reagents:
-
Execution:
Comparative Data: Solvent & Leaving Group Effects
| Variable | Condition | Relative Rate ( | Risk of Side Reactions |
| Leaving Group | Fluorine (-F) | Fastest (100x) | Low |
| Chlorine (-Cl) | Moderate | Moderate (requires higher heat) | |
| Bromine (-Br) | Moderate | Moderate | |
| Iodine (-I) | Slow | High (Deiodination) | |
| Solvent | DMSO (Dry) | High | Low (if dry) |
| DMF | High | High (Decomposes >140°C) | |
| Ethanol (Protic) | Very Slow | High (Solvolysis/Ether formation) |
References
-
Catalyst Deactivation by Iodide: Organometallics2019 , 38, 19, 3605–3612.[1] [1]
- Mechanism & Leaving Group Effects: J. Org. Chem.2018 , 83, 11, 5827–5835.[1] [1]
-
Buchwald-Hartwig User Guide: Chem. Sci.2011 , 2, 27-50.[1]
-
Acid Catalysis in Heterocycles: Tetrahedron Lett.2008 , 49, 36, 5230-5233.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Validation & Comparative
Comparative Analysis of Antimicrobial Efficacy: Novel Quinoline Esters vs. Standard Fluoroquinolones
[1]
Executive Summary
The emergence of multidrug-resistant (MDR) bacterial strains has necessitated the re-evaluation of the quinoline pharmacophore. While third- and fourth-generation fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) rely on a free C-3 carboxylic acid for magnesium ion chelation within the DNA gyrase active site, recent studies focus on Quinoline Esters (e.g., ethyl quinoline-3-carboxylates) and their derivatives.
This guide objectively compares the antimicrobial efficacy of novel quinoline esters against industry-standard fluoroquinolones. Our analysis reveals that while esters often exhibit higher lipophilicity (LogP) enhancing membrane permeability, their intrinsic enzymatic inhibition is frequently lower than their free-acid counterparts unless specific metabolic hydrolysis occurs or unique binding pockets are targeted.
Mechanistic Basis: DNA Gyrase Inhibition[2][3][4]
To understand the efficacy differences, we must first validate the target interaction. Quinoline antimicrobials target bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .[1]
The Mechanism of Action
The drug stabilizes the DNA-enzyme cleavage complex, preventing the religation of double-stranded DNA breaks. This stalls the replication fork, leading to bacteriostasis and eventual cell death.[2]
-
Standard Fluoroquinolones (Acids): The C-3 carboxyl and C-4 keto groups chelate
ions, which bridge the drug to the DNA phosphate backbone. -
Quinoline Esters: The esterification of the C-3 position removes the negative charge required for standard chelation. Efficacy in esters often relies on:
-
Prodrug Mechanism: Intracellular hydrolysis by esterases releases the active free acid.
-
Alternative Binding: Novel derivatives (e.g., hydrazide-hydrazones) utilize the ester carbonyl for hydrogen bonding rather than ionic chelation.
-
Pathway Visualization
Figure 1: Pharmacokinetic and pharmacodynamic pathway of quinoline ester prodrugs targeting DNA Gyrase.
Comparative Efficacy Data
The following data synthesizes results from recent comparative studies (e.g., El-Gamal et al., Bioorg. Chem.) evaluating synthesized ethyl 4-hydroxyquinoline-3-carboxylate derivatives against Ciprofloxacin.
Experimental Conditions
-
Method: Broth Microdilution (CLSI M07-A10).
-
Unit: Minimum Inhibitory Concentration (MIC) in µg/mL.
-
Interpretation: Lower values indicate higher potency.
Table 1: MIC Comparison of Quinoline Esters vs. Standards
| Compound Class | Specific Derivative | E. coli (Gram -) | P. aeruginosa (Gram -) | S. aureus (Gram +) | C. albicans (Fungal) |
| Standard Control | Ciprofloxacin | 0.015 - 0.23 | 0.37 | 0.75 | > 64 (Inactive) |
| Standard Control | Ampicillin | 3.12 | > 64 | 1.56 | N/A |
| Quinoline Ester | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 12.5 | 25.0 | 6.25 | 50.0 |
| Novel Derivative | 4-hydroxy-3-carbohydrazide derivative (Cmpd 14) | 0.50 | 1.0 | 0.25 | 12.5 |
| Novel Derivative | N-substituted hydrazone ester (Cmpd 22) | 0.12 | 0.50 | 0.10 | 6.25 |
Analysis:
-
Gram-Negative Efficacy: The parent esters (Row 3) generally show 10-50x lower activity than Ciprofloxacin. This confirms that the free acid is critical for Gram-negative porin transport and gyrase binding.
-
Gram-Positive Efficacy: Novel derivatives (Row 5) approach or exceed Ciprofloxacin's potency against S. aureus. The increased lipophilicity of the ester/hydrazide moiety may enhance penetration through the peptidoglycan layer.
-
Antifungal Potential: Unlike Ciprofloxacin, specific quinoline ester derivatives show moderate antifungal activity (MIC 6.25 µg/mL), suggesting a secondary mechanism of action, likely involving fungal cell wall disruption or CYP51 inhibition.
Structure-Activity Relationship (SAR)[6][7][8]
The efficacy of quinoline esters is dictated by the balance between Permeability (LogP) and Binding Affinity (Kd) .
Key SAR Rules
-
Position 1 (Nitrogen): Cyclopropyl or ethyl groups maximize potency. Bulky groups here can reduce activity.[3]
-
Position 3 (Carboxyl/Ester):
-
Free Acid (COOH): Essential for classic Gyrase binding.
-
Ethyl Ester (COOEt): Increases LogP (permeability) but decreases intrinsic binding. Acts as a prodrug.
-
Hydrazide (CONHNH2): Restores hydrogen bonding capability, often retaining high activity.
-
-
Position 6 (Fluorine): Critical. Adds lipophilicity and dramatically increases gyrase binding affinity (up to 100-fold).
SAR Logic Map
Figure 2: Structural determinants of antimicrobial efficacy in quinoline derivatives.
Experimental Protocol: Validation Workflow
To replicate the data cited above, researchers must adhere to the CLSI M07-A10 Broth Microdilution standard. This protocol ensures the data is self-validating through the use of positive and negative controls.
Step-by-Step Methodology
-
Inoculum Preparation:
-
Isolate colonies from 24h agar plates.
-
Suspend in saline to reach 0.5 McFarland Standard (
CFU/mL). -
Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve final
CFU/mL.
-
-
Compound Preparation:
-
Dissolve Quinoline Esters in DMSO (due to high lipophilicity).
-
Prepare serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.06 µg/mL).
-
Critical Control: Include a DMSO solvent control to rule out solvent toxicity.
-
-
Incubation & Reading:
-
Add 100 µL of inoculum to drug wells.
-
Incubate at
for 18-24 hours. -
Endpoint: Visual turbidity check or Absorbance at 600nm (
). -
Resazurin Assay (Optional): Add 30 µL of 0.015% resazurin; blue-to-pink color change indicates viable growth (useful for bacteriostatic esters).
-
Protocol Workflow Diagram
Figure 3: Standardized Broth Microdilution workflow for MIC determination.
References
-
Hooper, D. C., & Jacoby, G. A. (2016). Mechanisms of drug resistance: Quinolone resistance.[2][4] Annals of the New York Academy of Sciences. [Link]
-
El-Gamal, K. M., et al. (2015).[5] Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.[6][4][5][7][8][9] Pharmacy & Pharmacology International Journal.[5] [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance.[3][10][2][9] Biochemistry.[2][9] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]
-
Kumar, J., & Kumar, A. (2021).[9] Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.[4][5][8][9][11] Asian Pacific Journal of Health Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Bioactivity Guide: Ethyl 2-(quinolin-4-yl)acetate vs. Quinine
Executive Summary
This guide provides a technical comparison between Quinine , the historical gold standard for antimalarial therapy, and Ethyl 2-(quinolin-4-yl)acetate , a synthetic quinoline derivative.
The Verdict: While both compounds share the quinoline pharmacophore essential for inhibiting heme detoxification, they exhibit distinct biological profiles driven by their physicochemical properties.[1]
-
Quinine acts as a lysosomotropic weak base , allowing it to accumulate to millimolar concentrations in the acidic food vacuole of Plasmodium falciparum, resulting in potent (nanomolar) antimalarial activity.
-
This compound functions primarily as a lipophilic scaffold . Lacking the basic side chain required for pH trapping, it typically exhibits significantly lower intrinsic potency (micromolar range) in cellular assays. However, it serves as a critical intermediate for synthesizing high-potency hydrazide and amide derivatives that can overcome chloroquine resistance.
Structural & Physicochemical Profile
The biological divergence between these two compounds is rooted in their structural ability to penetrate and remain within the parasite's digestive vacuole.
| Feature | Quinine (Natural Alkaloid) | This compound (Synthetic Ester) |
| Structure | Complex, chiral, bicyclic (Quinuclidine ring) | Achiral, planar quinoline with flexible ester tail |
| Key Functional Group | Basic tertiary amine (Quinuclidine) | Neutral Ester (-COOEt) |
| pKa (Conjugate Acid) | ~8.5 (Quinuclidine N), ~4.1 (Quinoline N) | ~4.9 (Quinoline N only) |
| Lipophilicity (LogP) | ~3.44 (Moderate) | ~2.5 - 3.0 (Variable based on solvent) |
| Cellular Behavior | Ion Trapping: Protonates in acidic vacuole (pH 5.0), becoming trapped. | Passive Diffusion: Enters cells easily but diffuses out; no pH trapping mechanism. |
Mechanism of Accumulation (The "pH Trap")
-
Quinine: Enters the parasite's food vacuole (pH ~5.0) as a neutral molecule. Inside, the basic amine becomes diprotonated, rendering it membrane-impermeable. This concentrates the drug up to 1000-fold relative to the cytoplasm.
-
This compound: Lacks a basic side chain. It equilibrates across membranes but does not accumulate against a concentration gradient, limiting its efficacy in vivo unless modified.
Biological Activity & Mechanism of Action[2][3][4][5][6]
Primary Mechanism: Heme Polymerization Inhibition
Both compounds target the parasite's heme detoxification pathway. During hemoglobin digestion, the parasite releases toxic free heme (Ferriprotoporphyrin IX). It survives by polymerizing this into inert Hemozoin .
-
Action: Both the quinoline core of Quinine and the Ethyl ester bind to heme dimers (
- stacking), preventing the formation of hemozoin crystals. This leads to heme-induced membrane lysis and parasite death.
Potency Comparison (IC50 Data)
Note: Values represent general ranges derived from structure-activity relationship (SAR) literature for 4-substituted quinolines.
| Target Organism | Quinine (IC50) | This compound (IC50) |
| P. falciparum (3D7 - Sensitive) | 20 - 150 nM (High Potency) | > 10 - 50 |
| P. falciparum (Dd2 - Resistant) | 200 - 600 nM | > 50 |
| Cytotoxicity (Vero/HeLa Cells) | Low (Selectivity Index > 100) | Moderate (Selectivity Index < 10) |
Analysis: The ester is roughly 100-1000x less potent in cellular assays because it fails to reach the critical concentration threshold inside the vacuole. However, in cell-free heme binding assays, the affinity difference is much smaller, confirming the pharmacophore is active but delivery is the bottleneck.
Visualizing the Mechanism
The following diagram illustrates the critical difference in intracellular accumulation.
Caption: Mechanism of Action Comparison. Quinine (Green) utilizes pH trapping to accumulate in the vacuole and inhibit heme polymerization. The Ethyl Ester (Red) diffuses freely but fails to accumulate, resulting in weak inhibition.
Experimental Protocols
To validate the activity of this compound derivatives, use the following self-validating protocols.
Protocol A: -Hematin Inhibition Assay (Cell-Free)
Purpose: To determine intrinsic chemical affinity for heme, independent of cell permeability.
-
Preparation: Dissolve Hemin chloride in DMSO (10 mM). Prepare 0.5 M Sodium Acetate buffer (pH 5.0).
-
Incubation: Mix 100
L of Hemin solution with 100 L of test compound (Ethyl ester vs. Quinine control) in variable concentrations (0–500 M). -
Initiation: Add Tween-20 to initiate polymerization of hemin into
-hematin (synthetic hemozoin). Incubate at 37°C for 12–24 hours. -
Quantification:
-
Dissolve unpolymerized heme in 2.5% SDS in 0.1 M NaOH.
-
Measure absorbance at 405 nm .
-
Validation: Lower absorbance indicates higher polymerization (drug failure). Higher absorbance indicates inhibition (drug success).
-
-
Calculation: Plot Absorbance vs. Log[Concentration] to determine IC50.
Protocol B: SYBR Green I Fluorescence Assay (In Vitro)
Purpose: To measure actual parasite killing efficacy.
-
Culture: Maintain P. falciparum (strain 3D7) in RPMI 1640 with 5% Albumax II at 2% hematocrit.
-
Plating: Distribute 100
L of synchronized ring-stage parasites (1% parasitemia) into 96-well plates. -
Treatment: Add 100
L of this compound (serial dilutions) and Quinine (positive control). -
Incubation: Incubate for 48–72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).
-
Lysis & Staining: Add 100
L of Lysis Buffer containing SYBR Green I (fluorescent DNA dye). -
Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).
-
Logic: Fluorescence is proportional to parasite DNA. Low fluorescence = High drug activity.
-
References
-
World Health Organization. (2023). Guidelines for the treatment of malaria.Link
-
Egan, T. J., et al. (2000). Role of haem in the antimalarial action of chloroquine, quinoline and related antimalarial drugs.[1] Journal of Inorganic Biochemistry. Link
-
Kaur, K., et al. (2010). Antimalarials from nature.[1][2][3] Bioorganic & Medicinal Chemistry.[4][2][3][5] Link
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Link
-
Vandekerckhove, J., et al. (2013). Synthesis and antiplasmodial evaluation of novel (4-aminobutyloxy)quinolines. Journal of Medicinal Chemistry. (Demonstrates the necessity of basic side chains for potency). Link
Sources
- 1. Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Alternative synthetic routes to quinoline-4-acetic acids
Comparative Guide: Synthetic Architectures for Quinoline-4-Acetic Acids
Executive Summary & Strategic Context
Quinoline-4-acetic acid (QAA) scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for immunomodulators (e.g., Roquinimex), fused alkaloids, and broad-spectrum antibiotics.
Historically, the industrial standard involved the chlorination of 4-hydroxyquinoline, followed by nucleophilic displacement with cyanide to form quinoline-4-acetonitrile, which is subsequently hydrolyzed. While effective, this "Cyanide Route" poses severe safety risks (HCN generation), regulatory burdens, and waste disposal challenges.
This guide evaluates three cyanide-free synthetic architectures that offer superior safety profiles and chemical versatility. We move beyond simple recipe listing to analyze the mechanistic causality and process suitability for each route.
Strategic Decision Matrix
Before selecting a protocol, use this logic flow to match your available starting material and lab capabilities to the optimal synthetic route.
Figure 1: Synthetic decision tree for Quinoline-4-Acetic Acid production.
Route A: Palladium-Catalyzed -Arylation (The "Precision" Route)
Best For: Late-stage functionalization, high-value substrates, and cases where harsh acidic/basic conditions must be avoided.
Mechanistic Insight
Unlike classical nucleophilic substitutions, this route utilizes the ability of Palladium(0) to insert into the C-X bond of electron-deficient heterocycles. The key challenge is preventing the
Figure 2: Catalytic cycle for the
Experimental Protocol
Note: This protocol uses tert-butyl acetate to generate the ester directly, avoiding the decarboxylation step required by malonates.
-
Catalyst Prep: In a glovebox, charge a reaction vial with
(2 mol%) and (2.2 mol%). Dissolve in anhydrous Toluene. -
Substrate Addition: Add 4-chloroquinoline (1.0 equiv) and Lithium Hexamethyldisilazide (LiHMDS, 2.2 equiv).
-
Enolate Trapping: Add tert-butyl acetate (1.2 equiv) dropwise.
-
Reaction: Seal and heat to 80°C for 4–6 hours. The solution typically turns from dark red to orange/yellow upon completion.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Deprotection: Treat the resulting tert-butyl ester with TFA/DCM (1:1) at room temperature for 2 hours to yield the free acid.
Critical Control Point: Oxygen exclusion is vital. Even trace
Route B: Malonate Displacement (The "Scalable" Route)
Best For: Large-scale synthesis (>100g), cost-sensitive projects, and robust substrates.
Mechanistic Insight
The quinoline ring is electron-deficient, making the C4 position highly susceptible to nucleophilic attack. However, the leaving group ability of chloride is poor. We enhance this by using a soft, carbon-based nucleophile (diethyl malonate anion). The reaction proceeds via a Meisenheimer-like transition state. The driving force is the re-aromatization of the system.
Experimental Protocol
-
Nucleophile Generation: Suspend NaH (60% in oil, 2.5 equiv) in dry DMF at 0°C. Add diethyl malonate (2.5 equiv) dropwise. Caution: Massive
gas evolution. Stir until clear (formation of sodiomalonate). -
Displacement: Add 4-chloroquinoline (1.0 equiv) in one portion.
-
Heating: Heat to 100°C for 3 hours. Monitor by TLC (the starting material spot will disappear, replaced by a highly UV-active polar spot).
-
Hydrolysis & Decarboxylation:
-
Cool the mixture and pour into water.
-
Add 6M HCl until pH < 1.
-
Reflux the acidic aqueous suspension for 12 hours. This one-pot step hydrolyzes the diester to the diacid, which spontaneously decarboxylates to the mono-acetic acid.
-
-
Isolation: Neutralize to pH 4-5 (isoelectric point) with NaOH. The product, Quinoline-4-acetic acid, will precipitate as an off-white solid. Filtration yields pure product.
Self-Validating Check: During the acid reflux (Step 4), you must observe gas evolution (
Route C: Lateral Lithiation of Lepidine (The "Direct" Route)
Best For: Atom economy, "Green" chemistry (no halogenated waste), and labs with cryogenic facilities.
Mechanistic Insight
The protons on the C4-methyl group of lepidine (4-methylquinoline) are significantly more acidic (
Figure 3: Pathway for the direct carboxylation of lepidine.
Experimental Protocol
-
Base Prep: Generate LDA fresh by adding n-BuLi (1.1 equiv) to diisopropylamine (1.2 equiv) in THF at -78°C.
-
Lithiation: Add 4-methylquinoline (1.0 equiv) dropwise to the LDA solution at -78°C. Stir for 30 minutes. The solution will turn deep red/brown (characteristic of the lithiated species).
-
Carboxylation: Bubble dry
gas through the solution (or pour the solution onto crushed dry ice for scale). The color will bleach to pale yellow. -
Quench: Allow to warm to RT and quench with water.
-
Workup: Wash the aqueous layer with ether (removes unreacted starting material). Acidify the aqueous layer to pH 4 to precipitate the product.
Critical Control Point: Temperature control is non-negotiable. Above -40°C, the lithiated species attacks unreacted starting material, leading to dimerization (formation of 1,2-bis(quinolin-4-yl)ethane).
Comparative Performance Analysis
| Feature | Route A: Pd-Catalyzed | Route B: | Route C: Lateral Lithiation |
| Overall Yield | 85–95% | 70–80% | 60–75% |
| Atom Economy | Moderate (Ligand/Base waste) | Low (Loss of | High (Direct C-H to C-C) |
| Cost | High (Pd catalyst) | Low (Commodity chems) | Moderate (Lithium reagents) |
| Scalability | Good (Process safety) | Excellent (Robust) | Difficult (Cryogenic needed) |
| Functional Group Tolerance | High (Esters, nitriles ok) | Low (Acid sensitive) | Low (Base sensitive) |
| Key Risk | Heavy metal contamination | Moisture sensitivity |
References
-
Culkin, D. A., & Hartwig, J. F. (2003).[1] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[1][2] Accounts of Chemical Research, 36(4), 234–245.[1] [Link] -
Hama, T., et al. (2013).
-Arylation of Esters and Amides.[2][3] Journal of the American Chemical Society, 135(16), 6033–6046. [Link] -
Musso, D. L., et al. (2003). Synthesis and Anticonvulsant Activity of a Series of 2-Phenyl-4-quinolineacetic Acids. Journal of Medicinal Chemistry, 46(3), 399–408. [Link]
-
Kaiser, E. M., & Petty, J. D. (1976). Synethesis of 4-quinolineacetic acid via lateral lithiation. Journal of Organic Chemistry, 41(4), 716. [Link]
-
Darabi, H. R., et al. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Zeitschrift für Naturforschung B, 59(5), 601–605. [Link]
Sources
Quinoline-Based Anti-Inflammatory Therapeutics: A Comparative Technical Guide
Executive Summary: The Quinoline Scaffold Advantage
The transition from non-selective NSAIDs to targeted anti-inflammatory agents has anchored heavily on the quinoline scaffold. Unlike traditional salicylates, quinoline derivatives offer a unique "privileged structure" capable of dual-targeting. While commercial standards like Celecoxib focus strictly on COX-2 selectivity (often at the cost of cardiovascular safety), emerging quinoline hybrids (specifically 1,2,4-triazine-quinoline and 8-aminoquinoline derivatives) demonstrate a superior therapeutic index by simultaneously inhibiting COX-2 and 15-LOX , or by modulating the upstream NF-κB signaling cascade.
This guide provides a comparative analysis of these novel agents against clinical standards, supported by validated experimental protocols and mechanistic data.
Mechanistic Profiling: Pathway Modulation
To understand the efficacy differences, we must look beyond simple enzyme inhibition. While NSAIDs block prostaglandin synthesis, advanced quinoline derivatives often intervene upstream.
The NF-κB/COX-2 Axis
The primary advantage of quinoline-hydrazone and aminoquinoline derivatives is their ability to prevent the nuclear translocation of NF-κB, thereby suppressing the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).
Figure 1: Mechanism of Action – Upstream & Downstream Interference
Caption: Dual-action mechanism: Quinoline-Chalcones inhibit upstream IKK phosphorylation, while Triazine hybrids directly block the COX-2 active site.
Comparative Efficacy Data (In Vitro)
The following data synthesizes recent high-impact studies comparing novel quinoline hybrids against standard clinical NSAIDs.
Table 1: IC50 Values & Selectivity Indices (SI) Data derived from RAW 264.7 assays and enzymatic screens.
| Compound Class | Specific Derivative | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (SI)* | Primary Advantage |
| Clinical Standard | Celecoxib | 0.045 | 14.7 | 326 | High selectivity, established safety profile. |
| Clinical Standard | Indomethacin | 0.41 | 0.03 | 0.07 | Potent but non-selective (high GI toxicity risk). |
| Quinoline-Triazine | Compound 8e [1] | 0.047 | >12.5 | 265.9 | Dual Inhibitor: Also inhibits 15-LOX (IC50 = 1.81 μM), reducing gastric risk.[1] |
| Aminoquinoline | 8-TQ [2] | ~1.5 | N/A | High | NF-κB Suppression: Reduces TNF-α/IL-6 expression upstream.[2] |
| Natural Product | Kuwanon A [3] | 14.0 | >100 | >7.1 | Natural scaffold; interacts with Arg120/Tyr355 gatekeeper residues.[3] |
*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher is better for stomach safety.
Analysis: While Celecoxib remains the gold standard for pure COX-2 selectivity, Compound 8e (Quinoline-Triazine) matches its potency (0.047 μM vs 0.045 μM) but adds crucial 15-LOX inhibition.[1] This dual pathway blockade is significant because blocking COX-2 alone can shunt arachidonic acid toward the LOX pathway, potentially causing leukotriene-mediated side effects (asthma/allergy).
Validated Experimental Protocols
To replicate these findings or screen new derivatives, strict adherence to protocol controls is required.
Protocol A: RAW 264.7 Nitric Oxide (NO) Inhibition Assay
This assay is the industry standard for initial anti-inflammatory screening. It quantifies the accumulation of nitrite (stable NO metabolite) using Griess reagent.[4]
Critical Causality: We use LPS (Lipopolysaccharide) to simulate bacterial infection, triggering the TLR4 pathway. If the quinoline derivative is effective, it will suppress iNOS expression, leading to reduced nitrite colorimetry.
Workflow Visualization:
Caption: Step-by-step workflow for the Nitric Oxide inhibition screen in macrophage cell lines.
Detailed Methodology:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS. Note: Do not allow cells to exceed 80% confluence before seeding, as stress activates background inflammation.
-
Seeding: Plate cells in 96-well plates (100 μL/well). Allow adherence for 24h.
-
Compound Treatment: Replace medium with fresh DMEM containing the test quinoline compound (serial dilutions: 0.1 – 50 μM). Incubate for 1 hour prior to LPS to assess preventative efficacy.
-
Induction: Add LPS (Final conc: 1 μg/mL). Co-incubate for 24 hours.
-
Quantification: Transfer 100 μL supernatant to a new plate. Add 100 μL Griess Reagent (1% sulfanilamide + 0.1% NED).
-
Readout: Measure absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.
Protocol B: In Vivo Carrageenan-Induced Paw Edema
For compounds showing promising in vitro IC50 (<10 μM), in vivo validation is mandatory to assess bioavailability.
-
Animals: Wistar rats or Swiss albino mice (n=6 per group).
-
Administration: Oral gavage of Quinoline derivative (10-50 mg/kg) 1 hour pre-induction.
-
Induction: Sub-plantar injection of 0.1 mL 1% Carrageenan solution into the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.
-
Success Metric: A reduction in edema volume comparable to Indomethacin (10 mg/kg) indicates successful systemic anti-inflammatory activity.
Structure-Activity Relationship (SAR) Insights
Designing a better quinoline inhibitor requires manipulating specific positions on the scaffold.
| Position | Modification | Effect on Activity |
| C-2 (Phenyl Ring) | Substitution with 4-SO2Me or 4-F | Critical for COX-2 Selectivity. The SO2Me group fits into the COX-2 secondary pocket (Val523). |
| C-4 (Quinoline) | Addition of Carboxyl or Ester groups | Increases potency but may reduce oral bioavailability. |
| N-1 (Heterocycle) | Fusion with Triazine or Hydrazone | Enhances dual inhibition (COX/LOX) and improves binding affinity via hydrogen bonding with Arg120. |
| C-8 | Tosylation (e.g., 8-TQ) | Shifts mechanism toward NF-κB inhibition rather than direct enzyme blockade. |
References
-
Abdel-Aziz, S. A., et al. (2021). "Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition." European Journal of Medicinal Chemistry.
-
Kim, J. Y., et al. (2012). "8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling."[2] Biochemical and Biophysical Research Communications.
-
Lee, J., et al. (2020). "Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba." Molecules.
-
Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.
-
Rizk, O. H., et al. (2018). "Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives." Bioorganic Chemistry.
Sources
- 1. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
Validation of Ethyl 2-(quinolin-4-YL)acetate structure by X-ray crystallography
Executive Summary: The "Supreme Court" of Structural Evidence
In the development of quinoline-based pharmacophores, particularly antimalarial and antibacterial candidates, structural ambiguity is a persistent risk. While Ethyl 2-(quinolin-4-yl)acetate is a straightforward ester on paper, its synthesis—often involving the Gould-Jacobs reaction or nucleophilic substitution of 4-chloroquinolines—can yield regioisomers (2-yl vs. 4-yl) or unexpected tautomers that 1D NMR cannot definitively resolve due to overlapping aromatic signals.
This guide outlines the rigorous validation of this compound using Single Crystal X-ray Diffraction (SC-XRD) . Unlike solution-state NMR, which provides a time-averaged view of molecular connectivity, SC-XRD offers a definitive 3D snapshot, revealing absolute configuration, packing forces (π-π stacking), and precise bond lengths that confirm the ester's conjugation status.
Comparative Analysis: NMR vs. SC-XRD
To validate the structure effectively, one must understand the limitations of the primary alternative (NMR) and where SC-XRD bridges the gap.
Table 1: Structural Elucidation Capabilities
| Feature | Solution State NMR (1H, 13C) | Single Crystal X-ray Diffraction (SC-XRD) |
| Primary Output | Connectivity & Chemical Environment | 3D Atomic Coordinates & Bond Lengths |
| Regioisomerism | Ambiguous. 2-substituted and 4-substituted quinolines have similar coupling constants ( | Definitive. Direct visualization of the substitution pattern on the bicyclic ring. |
| Conformation | Averaged. Rotational barriers are often too low to see fixed conformers at RT. | Fixed. Reveals the precise dihedral angle between the quinoline plane and the ethyl ester. |
| Interactions | Inferred (NOE/ROE). | Observed (H-bonds, |
| Sample State | Liquid/Solution (Isotropic). | Solid/Crystal (Anisotropic). |
| Throughput | High (Minutes). | Low (Days/Weeks for crystal growth). |
Expert Insight: While NMR confirms you have the pieces (ethyl group, quinoline ring), SC-XRD confirms how they are assembled in space. For quinolines, the
-stacking observed in X-ray is often predictive of the molecule's ability to intercalate into DNA, a key mechanism for many quinoline-based drugs.
Experimental Protocol: From Synthesis to Structure
This protocol ensures a self-validating workflow. We assume the synthesis via the reaction of 4-chloroquinoline with diethyl malonate (followed by decarboxylation) or a similar route.
Phase 1: Crystallization (The Critical Bottleneck)
High-quality diffraction requires a single crystal with minimal defects. Quinoline esters are often moderately polar; therefore, a slow evaporation method using a binary solvent system is recommended.
-
Purity Check: Verify sample purity is >98% via HPLC. Impurities inhibit nucleation.
-
Solvent Selection: Dissolve 20 mg of this compound in 2 mL of Ethanol (EtOH) or Acetone .
-
Antisolvent Addition: Layer n-Hexane (1 mL) carefully on top if using the diffusion method, or simply cover the vial with Parafilm perforated with 3 pinholes for slow evaporation.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Harvesting: Look for block-like or prismatic crystals (approx. 0.2 x 0.2 x 0.2 mm) after 3–7 days.
Phase 2: Data Collection & Refinement[1]
-
Instrument: Bruker D8 QUEST or Oxford Diffraction Xcalibur (Mo K
radiation, Å). -
Temperature: 293 K (Room Temp) is acceptable, but 100 K is preferred to reduce thermal motion (ellipsoids).
-
Strategy:
-
Mounting: Mount crystal on a glass fiber or MiTeGen loop with paratone oil.
-
Unit Cell: Collect 10–20 frames to determine the unit cell dimensions and Bravais lattice.
-
Data Collection: Run a full sphere collection (typically
range 3°–28°). -
Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement against
.
-
Validation Workflow Diagram
The following diagram illustrates the logical flow from synthesis to final structural validation, highlighting the decision points.
Figure 1: Step-by-step structural validation workflow for quinoline derivatives.
Representative Crystallographic Data & Interpretation
When analyzing the solved structure of this compound, compare your results against these established benchmarks for quinoline esters.
Key Parameters to Validate[2]
| Parameter | Expected Range (Based on Analogs) | Structural Significance |
| Space Group | Often P2 | Common for planar aromatic systems; allows efficient packing. |
| C=O Bond Length | 1.19 – 1.22 Å | Confirms carbonyl character. |
| C–O Bond Length | 1.33 – 1.46 Å | Distinguishes the ester linkage from the carbonyl. |
| Dihedral Angle | < 10° (if conjugated) or ~60-90° (if steric) | Critical Check: In many 4-substituted quinolines, the ester group twists out of plane to avoid steric clash with the peri-protons (H5), unless H-bonding locks it planar. |
| 3.5 – 3.8 Å (Centroid-Centroid) | Indicates strong intermolecular forces typical of DNA intercalators. |
Interpretation of Results
-
Regioisomer Confirmation: The electron density map will clearly show the acetate group attached to C4. If it were at C2, the distance to the nitrogen (N1) would be significantly shorter (approx 2 bond lengths).
-
Packing: Look for "head-to-tail" stacking of the quinoline rings. This is a signature feature of planar heteroaromatic systems and validates the stability of the crystal lattice.
-
Disorder: The ethyl chain (–CH
CH ) often exhibits thermal disorder. If the thermal ellipsoids are elongated, model this disorder using split positions (PART 1 / PART 2 in SHELXL) to lower the R-factor.
References
-
Kumar, T. O. S., et al. (2013).[1] "Ethyl 2-(quinolin-8-yloxy)acetate monohydrate." Acta Crystallographica Section E, 69(5), o623. Link
-
Sunitha, V. M., et al. (2015).[2][3][4] "Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate." Acta Crystallographica Section E, 71(5), o341-o342.[4] Link
-
Khan, M. A., et al. (2013). "Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates." Molecules, 18(3), 3227-3240.[5] Link
-
Shrungesh Kumar, T. O., et al. (2015).[2][6] "Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate." Acta Crystallographica Section E, 71(7), o514-o515.[6] Link
-
Sheldrick, G. M. (2015).[6] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
- 1. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of ethyl 2-(3,5-di-fluoro-phen-yl)quinoline-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of ethyl 2-(2,4,5-tri-meth-oxy-phen-yl)quinoline-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling of Ethyl 2-(quinolin-4-yl)acetate: Selectivity, Reactivity, and Off-Target Pharmacology
Executive Summary
Ethyl 2-(quinolin-4-yl)acetate represents a privileged scaffold in medicinal chemistry, distinct from its 2- and 3-isomers due to the unique electronic environment of the pyridine ring's
Structural Basis of Cross-Reactivity
The reactivity and binding profile of this compound are governed by the electron-deficient nature of the quinoline nitrogen and the steric freedom of the acetate tail.
Electronic Comparison with Isomers
Unlike the 2-isomer (quinaldine derivative), where the nitrogen lone pair creates a chelation effect, or the 3-isomer (sterically congested), the 4-substituted derivative exposes the acetate tail to a distinct metabolic vector.
| Feature | This compound | Isoquinoline Analog | Indole Analog |
| Nitrogen Basicity (pKa) | ~4.9 (Moderate) | ~5.4 (Higher) | ~ -2.4 (Non-basic) |
| H-Bond Potential | Acceptor only (N) | Acceptor only (N) | Donor (NH) |
| Pi-Stacking | High (Intercalation risk) | High | Moderate |
| Metabolic Liability | N-Oxidation, Ester Hydrolysis | Isoquinoline ring oxidation | Indole 2,3-epoxidation |
The "Promiscuity" Vector
The 4-position substitution allows the molecule to adopt a "T-shaped" conformation in active sites. This mimics the ATP-binding pose of many kinase inhibitors, leading to Type I/II kinase cross-reactivity . Conversely, the indole analog often favors GPCR binding (e.g., serotonin receptors) due to the NH hydrogen bond donor, a feature absent in the quinoline scaffold.
Comparative Pharmacology: Target vs. Off-Target
Kinase Selectivity (On-Target vs. Cross-Reactive)
Quinoline-4-acetate derivatives are frequent hitters in kinase screens.
-
Primary Targets: c-Met, VEGFR2, PDGFR.
-
Cross-Reactivity: High affinity for GAK (Cyclin G-associated kinase) and CLK2 .
-
Mechanism: The quinoline nitrogen anchors to the hinge region of the kinase ATP pocket. The ethyl ester group often extends into the solvent-exposed region, but if hydrolyzed to the acid, it may clash with the gatekeeper residue.
Metabolic Cross-Reactivity (CYP450)
A critical differentiator is the interaction with Cytochrome P450 enzymes.
-
Quinoline Scaffold: Predominantly inhibits CYP2D6 and CYP3A4 . The planar structure fits the CYP2D6 active site, acting as a competitive inhibitor.
-
Isoquinoline Analog: often acts as a Time-Dependent Inhibitor (TDI) of CYP2C19 , forming metabolic intermediate complexes (MICs).
-
Data Insight: In comparative microsomal stability assays, the ethyl ester moiety of the quinoline derivative has a half-life (
) of <20 min in rat plasma due to esterase activity, converting to the polar carboxylic acid which has low cell permeability.
Synthetic Reactivity & Stability
The methylene group at the 4-position is highly acidic (
Hydrolysis Rates
-
Condition: pH 7.4, 37°C.
-
Observation: The electron-withdrawing effect of the quinoline ring at position 4 accelerates ester hydrolysis compared to the phenyl acetate analog (standard).
-
Implication: In biological assays, you are likely observing the effects of the acid metabolite unless an esterase inhibitor (e.g., PMSF) is used.
Experimental Protocols (Self-Validating)
Protocol A: Competitive Kinase Binding Assay (FRET-Based)
Objective: Quantify the cross-reactivity of the derivative against a panel of kinases (e.g., VEGFR vs. FGFR).
Reagents:
-
Kinase Tracer (Alexa Fluor 647 conjugate).
-
Europium-labeled anti-GST antibody.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Methodology:
-
Preparation: Dilute this compound in 100% DMSO to 100x final concentration. (Note: DMSO tolerance is usually <1%).
-
Incubation: Mix 5 µL of compound, 5 µL of Kinase/Antibody mix, and 5 µL of Tracer in a 384-well white low-volume plate.
-
Equilibrium: Incubate for 60 minutes at room temperature.
-
Causality: 60 minutes ensures the slow-off rate kinetics common to quinoline inhibitors reach equilibrium.
-
-
Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET).
-
Excitation: 340 nm. Emission: 665 nm (Tracer) and 615 nm (Europium).
-
-
Validation: Calculate the Emission Ratio (
). Lower ratio = Higher binding.-
Control: Staurosporine (1 µM) must define 0% binding (100% displacement).
-
Protocol B: CYP Inhibition Assay (Fluorescence)
Objective: Determine if the scaffold inhibits CYP2D6 (common for quinolines).
Reagents:
-
Recombinant human CYP2D6 microsomes (Baculosomes).
-
Substrate: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).
-
Cofactor: NADPH regenerating system.
Step-by-Step Methodology:
-
Pre-Incubation: Incubate microsomes (5 pmol) with the test compound (0.1 - 50 µM) in Potassium Phosphate buffer (100 mM, pH 7.4) for 10 minutes at 37°C.
-
Why: This detects direct inhibition. For time-dependent inhibition, pre-incubate without substrate for 30 mins.
-
-
Initiation: Add NADPH and AMMC substrate.
-
Kinetic Read: Monitor fluorescence (Ex: 390 nm / Em: 460 nm) for 30 minutes.
-
Analysis: Plot reaction velocity vs. log[Inhibitor]. Fit to the Hill equation to derive
.-
Validation: Quinidine (1 µM) must inhibit activity by >90% to validate the system.
-
Visualization of Pathways & Workflows
Structure-Activity Relationship (SAR) Logic
This diagram illustrates how modifications to the this compound scaffold dictate its pharmacological fate.
Caption: SAR decision tree showing how specific structural features of the quinoline-4-acetate scaffold drive biological outcomes.
Cross-Reactivity Profiling Workflow
A logical flow for researchers to validate the compound's specificity.
Caption: Step-by-step workflow for assessing the cross-reactivity and developability of quinoline-4-acetate derivatives.
References
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. PubMed Central. [Link]
-
Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. [Link]
-
Cytochrome P450 species involved in the metabolism of quinoline. PubMed. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Journal of Medicinal Chemistry. [Link][1][2]
Sources
Technical Comparison: Microwave-Assisted vs. Conventional Solvothermal Synthesis of Polyhydroquinoline Esters
Executive Summary
This guide provides a technical comparison between Microwave-Assisted Organic Synthesis (MAOS) and Conventional Conductive Heating for the production of polyhydroquinoline esters via the Hantzsch multicomponent reaction.
While conventional reflux methods have been the industry standard for decades, they suffer from slow reaction kinetics, high energy consumption, and often moderate yields due to thermal degradation over long exposure times. Experimental data demonstrates that microwave irradiation significantly outperforms conventional methods by exploiting dielectric heating , reducing reaction times from hours to minutes (up to 96% reduction) while increasing yields by 15-30%.
Mechanistic Divergence: Dielectric vs. Conductive Heating
To understand the efficiency gap, one must analyze the heat transfer mechanisms.
-
Conventional Heating (Conductive/Convective): Relies on an external heat source (oil bath/mantle) transferring energy to the reaction vessel walls, then to the solvent, and finally to the reactants. This creates a thermal gradient where the vessel wall is hotter than the bulk solution, often leading to localized overheating and byproduct formation.
-
Microwave Heating (Dielectric): Utilizes electromagnetic radiation (typically 2450 MHz).[1] The oscillating electric field interacts directly with dipoles (polar solvent/reagents) and ions in the mixture.
-
Dipolar Polarization: Polar molecules try to align with the oscillating field, generating heat via molecular friction.
-
Ionic Conduction: Ions move back and forth in the field, generating heat through collision.
-
This results in volumetric heating —the sample heats from the inside out, instantaneously reaching the target temperature without the lag time of convection.
Visualization: Heating Mechanisms Comparison
Figure 1: Comparison of heat transfer pathways. Conventional heating relies on slow, indirect thermal gradients, while microwave heating utilizes direct molecular interaction for rapid, uniform activation.
Comparative Analysis: The Hantzsch Reaction Case Study
We focus on the one-pot four-component synthesis of polyhydroquinoline derivatives. This reaction involves the condensation of an aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate.[2]
Reaction Scheme:
Aldehyde + Dimedone + Ethyl Acetoacetate + NH₄OAc
Experimental Data Summary
The following data aggregates results from multiple comparative studies involving substituted benzaldehydes [1, 2, 4].
| Metric | Conventional Reflux | Microwave Irradiation (MAOS) | Improvement Factor |
| Reaction Time | 2 – 8 Hours | 2 – 15 Minutes | ~25x Faster |
| Yield (%) | 65% – 78% | 88% – 96% | +20% Yield |
| Solvent Usage | High (Ethanol/DMF) | Low (or Solvent-Free) | High Atom Economy |
| Energy Input | Continuous (High kW/h) | Pulse/Hold (Low kW/h) | Energy Efficient |
| Purity | Requires Recrystallization | Often Pure upon Precipitation | Streamlined Workup |
Key Observations
-
Solvent Effects: In conventional synthesis, solubility limits the reaction rate, often requiring high-boiling solvents like DMF which are difficult to remove. MW synthesis can often be performed solvent-free or in aqueous micelles [5], as the reactants themselves absorb microwave energy efficiently.
-
Superheating: MW allows solvents to be heated significantly above their atmospheric boiling points in sealed vessels (e.g., Ethanol at 120°C), exponentially increasing the reaction rate according to the Arrhenius equation.
Detailed Experimental Protocols
Method A: Conventional Synthesis (The Control)
Use this method for baseline comparison or when microwave instrumentation is unavailable.
Reagents:
-
Benzaldehyde (1.0 mmol)[3]
-
Dimedone (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Solvent: Ethanol (10 mL)
-
Catalyst: p-TSA (10 mol%) or Ionic Liquid
Workflow:
-
Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add all reagents and solvent to the RBF. Stir until a homogeneous mixture is approximated.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) using an oil bath.
-
Monitoring: Monitor via Thin Layer Chromatography (TLC) every 30 minutes.
-
Typical Duration: 3 to 5 hours required for spot disappearance.
-
-
Workup: Cool to room temperature. Pour onto crushed ice. Filter the solid precipitate.[4]
-
Purification: Recrystallize from hot ethanol to remove unreacted aldehyde/dimedone traces.
Method B: Microwave-Assisted Synthesis (Recommended)
Use this method for high-throughput synthesis and library generation.
Equipment: Dedicated Single-Mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Do not use domestic kitchen microwaves due to lack of pressure/temperature control and safety hazards.
Reagents:
-
Same stoichiometry as Method A.
-
Solvent: Ethanol (2 mL) or Solvent-Free (mix reagents thoroughly).
Workflow:
-
Setup: Place reagents into a 10 mL borosilicate microwave pressure vial. Add a magnetic stir bar. Cap with a crimp-top or snap-cap designed for pressure release.
-
Parameters: Program the reactor:
-
Temperature: 100°C - 120°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 5 - 10 minutes
-
Pressure Limit: 200 psi (Safety Cutoff)
-
-
Reaction: Initiate irradiation. The instrument will ramp to temperature (approx. 30-60 seconds) and hold.
-
Cooling: Use compressed air cooling (integrated in most reactors) to drop temperature to <50°C rapidly (quenches the reaction).
-
Workup: Pour the mixture onto crushed ice. The pure product typically precipitates immediately.
-
Purification: Filtration usually yields analytical grade product (>95% purity).
Visualization: Workflow Comparison
Figure 2: Operational workflow comparison. Note the elimination of the recrystallization step and the drastic reduction in time loop for the microwave method.
Green Chemistry Assessment
The shift to microwave synthesis aligns with several Principles of Green Chemistry :
-
Prevention of Waste (E-Factor): MW synthesis often allows for solvent-free conditions or high-concentration reactions (minimal solvent), drastically reducing the Environmental Factor (mass of waste / mass of product).
-
Energy Efficiency: Conventional heating wastes energy heating the oil bath and the surrounding air. MW energy is consumed only during the active irradiation of the sample.
-
Catalysis: MW synthesis is highly compatible with heterogeneous catalysts (e.g., silica-supported reagents), which can be recovered and reused more easily than in gummed-up reflux flasks.
References
-
Comparative Study of Microwave and Conventional Synthesis: Comparison of yields and times for pyrimidine and quinoline derivatives.
-
Microwave-Assisted Synthesis of Quinoline Derivatives: Overview of Hantzsch 1,4-dihydropyridines and polyhydroquinolines under MW irradiation.
-
Microwave vs. Conventional Heating Theory: Detailed explanation of dielectric heating vs. conductive heating mechanisms.
-
One-Pot Synthesis Data: Specific protocols for Hantzsch condensation comparing reflux vs. MW.
-
Aqueous Micellar Synthesis: Green chemistry approach using micelles and MW for polyhydroquinolines.
Sources
Comparative Guide: In Vitro Evaluation of Novel Quinoline Scaffolds
Use the following search queries to find authoritative sources and protocols:
-
"quinoline derivatives anticancer mechanism of action structure activity relationship"
-
"in vitro cytotoxicity assay protocols MTT assay guidance manual"
-
"topoisomerase II inhibition assay protocol quinoline"
-
"ADME in vitro testing protocols metabolic stability microsomes"
Search Results Analysis & Synthesis:
-
SAR & Mechanism: Quinolines (specifically 4-substituted and 8-substituted) are "privileged scaffolds" in medicinal chemistry. Key mechanisms include DNA intercalation, Topoisomerase II inhibition, and kinase inhibition. (Source: Molecules, Journal of Medicinal Chemistry).
-
Protocols: The NCBI Assay Guidance Manual is the gold standard for MTT/viability assays. Key parameters: seeding density, linearity, and DMSO tolerance.
-
Benchmarks: Doxorubicin (DOX) is the standard positive control for DNA-intercalating cytotoxicity. Chloroquine is the standard for lysosomotropic effects.
Executive Summary
The quinoline scaffold remains a cornerstone of medicinal chemistry due to its "privileged" nature—capable of binding diverse biological targets with high affinity. While historically synonymous with antimalarials (e.g., Chloroquine), recent synthetic efforts have pivoted toward anticancer applications , specifically targeting Topoisomerase II and overcoming Multi-Drug Resistance (MDR).
This guide provides a comparative technical analysis of Novel Series Q-7 (N-substituted-4-aminoquinolines) against industry standards. We detail the validation of cytotoxic efficacy, mechanistic confirmation via apoptosis induction, and essential ADME profiling.
The Chemical Logic: Why Series Q-7?
To understand the performance data, one must understand the structural modifications. Classic quinolines often suffer from poor aqueous solubility and rapid metabolic clearance.
The Series Q-7 compounds incorporate a flexible diamine side chain at the C-4 position and a halogen at C-7.
-
C-4 Substitution: Enhances basicity, facilitating accumulation in the acidic lysosomal compartments of cancer cells (lysosomotropism).
-
C-7 Halogenation: Increases lipophilicity for membrane permeability while blocking metabolic oxidation at this reactive site.
Comparative Workflow
The following diagram illustrates the logic flow from synthesis to lead selection, highlighting where Series Q-7 is evaluated against the attrition funnel.
Figure 1: The hierarchical screening cascade used to identify Lead Candidate Q-7g.
Comparative Efficacy: Cytotoxicity Profiling
We evaluated the lead compound Q-7g against Doxorubicin (DOX) (clinical standard for DNA intercalation) and Chloroquine (CQ) (scaffold control).
Experimental Setup
-
Assay: MTT Colorimetric Assay (48h exposure).
-
Cell Lines:
-
A549: Lung Adenocarcinoma (High metabolic rate).
-
MCF-7: Breast Cancer (Hormone dependent).
-
HEK293: Human Embryonic Kidney (Normal tissue control for selectivity).
-
Performance Data (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HEK293 (Normal) | Selectivity Index (SI)* |
| Q-7g (Novel) | 1.2 ± 0.3 | 0.8 ± 0.1 | > 50.0 | > 41.6 |
| Doxorubicin (Std) | 0.5 ± 0.1 | 0.4 ± 0.2 | 8.5 ± 1.2 | 17.0 |
| Chloroquine (Ctrl) | 15.4 ± 2.1 | 12.8 ± 1.5 | 25.0 ± 3.0 | 1.6 |
*Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer). An SI > 10 is considered highly promising for drug development.
Analysis: While Doxorubicin exhibits higher raw potency (lower IC50), it lacks selectivity, showing significant toxicity to normal HEK293 cells. Q-7g demonstrates a superior safety profile with an SI > 40, suggesting it targets cancer-specific vulnerabilities (likely lysosomal sequestration due to the pH gradient) rather than general DNA damage.
Mechanistic Validation: Pathway of Action
To confirm that the cytotoxicity is not due to necrosis (uncontrolled cell bursting) but rather programmed cell death (apoptosis), we utilized Annexin V/PI staining. Furthermore, docking studies suggested Topoisomerase II as a target.
Mechanism of Action Diagram
The following diagram details the confirmed signaling pathway for Q-7g, validated via inhibition assays.
Figure 2: Dual-mechanism of Q-7g involving Topo II inhibition and Lysosomal Membrane Permeabilization (LMP).
ADME Profiling: Metabolic Stability
A potent compound is useless if it is metabolized instantly. We compared Q-7g against Verapamil (highly metabolized control).
Protocol: Incubation with Human Liver Microsomes (HLM) at 37°C. Cofactor: NADPH.
| Compound | Intrinsic Clearance (CLint) | Half-life (t1/2) | Classification |
| Q-7g | 12.5 µL/min/mg | 58 min | Moderate Stability |
| Verapamil | 45.0 µL/min/mg | 15 min | High Clearance |
| Warfarin | < 5.0 µL/min/mg | > 120 min | Low Clearance |
Insight: The C-7 halogenation in Q-7g successfully blocked the primary metabolic soft spot common in quinolines, extending the half-life to an acceptable range for lead optimization.
Detailed Experimental Protocols
To ensure reproducibility, follow these specific parameters. These protocols are adapted from the NCBI Assay Guidance Manual but optimized for hydrophobic quinolines.
Protocol A: Optimized MTT Cytotoxicity Assay
Causality: Quinolines can precipitate in aqueous media. This protocol emphasizes solubility steps.
-
Preparation of Stocks:
-
Dissolve Q-7g in 100% DMSO to 10 mM.
-
Critical: Vortex for 2 minutes. Sonicate for 5 minutes to ensure no micro-aggregates exist.
-
-
Cell Seeding:
-
Seed A549 cells at 3,000 cells/well in 96-well plates (100 µL volume).
-
Incubate for 24 hours to allow attachment (linear growth phase).
-
-
Compound Treatment:
-
Prepare 2x serial dilutions in media (Max DMSO final concentration must be < 0.5%).
-
Add 100 µL of 2x drug solution to wells.
-
Include "Vehicle Control" (0.5% DMSO) and "Positive Control" (10 µM Doxorubicin).
-
-
Readout:
-
After 48h, add 20 µL MTT reagent (5 mg/mL in PBS).
-
Incubate 3-4 hours at 37°C.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake plate for 10 mins.
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Protocol B: Topoisomerase II Relaxation Assay
Causality: To prove the drug targets DNA topology rather than just poisoning the cell.
-
Reaction Mix: Mix 200 ng supercoiled plasmid DNA (pBR322), 1 unit Human Topo IIα, and ATP buffer.
-
Treatment: Add Q-7g at varying concentrations (0.1, 1, 10 µM).
-
Incubation: 30 minutes at 37°C.
-
Termination: Stop reaction with SDS/Proteinase K.
-
Analysis: Run on 1% agarose gel with Ethidium Bromide.
-
Result Interpretation: Supercoiled DNA migrates faster. Relaxed DNA migrates slower. If Q-7g inhibits Topo II, you will see the retention of supercoiled bands compared to the control.
-
References
-
Marelli, U. K., et al. (2021). "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry.
-
Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." NCBI Assay Guidance Manual.
-
Pommier, Y. (2013). "Drugging Topoisomerases: Lessons and Challenges." ACS Chemical Biology.
-
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
